molecular formula C8H20INO B147035 Triethylcholine iodide CAS No. 5957-17-5

Triethylcholine iodide

Numéro de catalogue: B147035
Numéro CAS: 5957-17-5
Poids moléculaire: 273.16 g/mol
Clé InChI: XQDHXDORJFXNDX-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triethylcholine iodide, also known as this compound, is a useful research compound. Its molecular formula is C8H20INO and its molecular weight is 273.16 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Hydroxyethyl)triethylammonium iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

triethyl(2-hydroxyethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.HI/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDHXDORJFXNDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-61-4 (Parent)
Record name Triethylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884206
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-17-5
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6N6ZR53C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Triethylcholine Iodide: A Comprehensive Technical Guide to its Mechanism of Action on Cholinergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylcholine (B1219574) iodide (TECI) is a classic pharmacological tool used to investigate the intricacies of cholinergic neurotransmission. By acting as a precursor to a "false neurotransmitter," TECI induces a unique, activity-dependent blockade of cholinergic signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of triethylcholine on cholinergic systems. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data summaries, experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: The False Neurotransmitter Hypothesis

Triethylcholine (TEC) is a structural analog of choline (B1196258) that exploits the metabolic machinery of cholinergic neurons to disrupt synaptic transmission. The central tenet of its mechanism of action is the "false neurotransmitter" hypothesis. This concept posits that a substance can mimic a natural neurotransmitter precursor, be taken up and metabolized by the neuron, and then released as a less effective neurotransmitter, ultimately leading to synaptic failure.

The mechanism of action of triethylcholine iodide can be dissected into the following key steps:

  • Competitive Uptake: Triethylcholine competitively inhibits the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis, thereby reducing the uptake of endogenous choline into the presynaptic terminal.[1]

  • Acetylation by ChAT: Once inside the neuron, TEC serves as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. ChAT catalyzes the acetylation of TEC to form acetyltriethylcholine (acetyl-TEC).[1]

  • Vesicular Storage: Acetyl-TEC is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), co-mingling with and displacing endogenous acetylcholine.

  • Release upon Stimulation: Upon the arrival of an action potential and subsequent calcium influx, the synaptic vesicles release their contents, including acetyl-TEC, into the synaptic cleft.

  • Reduced Postsynaptic Activation: Acetyl-TEC is a significantly less potent agonist at both nicotinic and muscarinic acetylcholine receptors compared to acetylcholine. This results in a diminished postsynaptic response, leading to a failure of neurotransmission.[2]

This effect is particularly pronounced at high frequencies of nerve stimulation, as the readily releasable pool of acetylcholine is depleted and replaced by the less effective false neurotransmitter. This activity-dependent nature of the blockade is a hallmark of triethylcholine's action.[3]

Data Presentation: Quantitative and Qualitative Comparisons

While precise, universally agreed-upon quantitative data for the binding affinities and inhibitory constants of triethylcholine and its metabolites are not consistently reported across the literature, the following tables summarize the known qualitative and semi-quantitative effects.

Table 1: Interaction of Triethylcholine with Cholinergic Presynaptic Components

ParameterInteraction with TriethylcholineQualitative Description
High-Affinity Choline Transporter (CHT) Competitive InhibitionTriethylcholine competes with choline for uptake into the presynaptic terminal. The inhibitory effect can be overcome by an excess of choline.[1]
Choline Acetyltransferase (ChAT) SubstrateTriethylcholine is acetylated by ChAT to form acetyltriethylcholine. The rate of this reaction is a critical step in the formation of the false neurotransmitter.[4]

Table 2: Comparative Potency of Acetyltriethylcholine and Acetylcholine

Receptor TypeAgonistRelative Potency
Nicotinic Acetylcholine Receptors (nAChR) AcetyltriethylcholineSignificantly less potent than acetylcholine.
Muscarinic Acetylcholine Receptors (mAChR) AcetyltriethylcholineSignificantly less potent than acetylcholine.

Note: Specific Ki, IC50, and relative potency ratios for triethylcholine and acetyltriethylcholine are not consistently available in the reviewed literature. The descriptions are based on qualitative findings from multiple studies.

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission Pathway

The following diagram illustrates the key components of a cholinergic synapse and the points at which this compound exerts its effects.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Choline_Ext Choline CHT High-Affinity Choline Transporter (CHT) Choline_Ext->CHT Uptake TEC_Ext Triethylcholine TEC_Ext->CHT Competitive Uptake Choline_Int Choline CHT->Choline_Int TEC_Int Triethylcholine CHT->TEC_Int ChAT Choline Acetyltransferase (ChAT) Choline_Int->ChAT TEC_Int->ChAT ACh Acetylcholine (ACh) ChAT->ACh AcetylTEC Acetyltriethylcholine (False Transmitter) ChAT->AcetylTEC AcetylCoA Acetyl-CoA AcetylCoA->ChAT VAChT VAChT ACh->VAChT AcetylTEC->VAChT Vesicle Synaptic Vesicle ACh_Released ACh Vesicle->ACh_Released Exocytosis AcetylTEC_Released Acetyl-TEC Vesicle->AcetylTEC_Released Exocytosis VAChT->Vesicle Packaging AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis nAChR Nicotinic Receptor (nAChR) ACh_Released->nAChR Binds mAChR Muscarinic Receptor (mAChR) ACh_Released->mAChR Binds AcetylTEC_Released->nAChR Weakly Binds AcetylTEC_Released->mAChR Weakly Binds Postsynaptic_Response Postsynaptic Response nAChR->Postsynaptic_Response Reduced_Response Reduced Response nAChR->Reduced_Response mAChR->Postsynaptic_Response mAChR->Reduced_Response

Cholinergic synapse showing TECI's mechanism.
Experimental Workflow for Assessing Triethylcholine's Effect on Neuromuscular Transmission

The following diagram outlines a typical experimental workflow to investigate the impact of triethylcholine on neuromuscular junction function.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_treatment Treatment cluster_post_treatment Post-Treatment Analysis Animal_Model Animal Model (e.g., rat, mouse) Dissection Dissection of Phrenic Nerve-Diaphragm or other nerve-muscle preparation Animal_Model->Dissection Mounting Mounting in Organ Bath with Physiological Saline Dissection->Mounting Stimulation Nerve Stimulation (Supramaximal pulses, varying frequencies) Mounting->Stimulation Recording_Setup Force Transducer & Amplifier for Muscle Contraction Measurement Stimulation->Recording_Setup Baseline Record Baseline Muscle Contractions Recording_Setup->Baseline Add_TECI Addition of This compound (TECI) to the organ bath Baseline->Add_TECI Incubation Incubation Period Add_TECI->Incubation Post_Stimulation Repeat Nerve Stimulation Protocol Incubation->Post_Stimulation Data_Analysis Analyze Changes in Muscle Contraction Amplitude and Fatigue Post_Stimulation->Data_Analysis Washout Washout of TECI and Recovery Assessment Data_Analysis->Washout

Workflow for neuromuscular transmission study.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of triethylcholine's mechanism of action.

Protocol for High-Affinity Choline Uptake Assay in Synaptosomes

This protocol is adapted from methods used to measure the activity of the high-affinity choline transporter.

Objective: To determine the inhibitory effect of triethylcholine on the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosome preparation from rodent brain tissue (e.g., hippocampus or striatum)

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]-Choline

  • This compound

  • Hemicholinium-3 (B1673050) (HC-3) as a positive control for CHT inhibition

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Microcentrifuge and tubes

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the brain region of interest using a standard sucrose (B13894) gradient centrifugation method. Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay) to normalize uptake values.

  • Assay Setup: Prepare microcentrifuge tubes on ice. For each condition (control, TECI concentrations, HC-3), set up triplicate tubes.

  • Inhibitor Pre-incubation: Add the desired concentrations of this compound or hemicholinium-3 to the respective tubes.

  • Initiation of Uptake: Pre-warm the tubes to 37°C for 5 minutes. Initiate the uptake reaction by adding a known concentration of [³H]-choline to each tube.

  • Incubation: Incubate the tubes at 37°C for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by placing the tubes on ice and adding ice-cold Krebs-Ringer buffer.

  • Separation: Pellet the synaptosomes by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Washing: Carefully aspirate the supernatant and wash the pellet with ice-cold buffer to remove extracellular [³H]-choline. Repeat the centrifugation and aspiration steps.

  • Lysis and Scintillation Counting: Lyse the synaptosomal pellet with a lysis buffer or deionized water. Add the lysate to scintillation vials containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Calculate the rate of choline uptake (e.g., in pmol/mg protein/min). Determine the IC50 value for triethylcholine by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol for In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This radiometric assay measures the ability of triethylcholine to serve as a substrate for ChAT.

Objective: To quantify the synthesis of acetyltriethylcholine from triethylcholine and radiolabeled acetyl-CoA by ChAT.

Materials:

  • Purified or partially purified choline acetyltransferase

  • [¹⁴C]-Acetyl-Coenzyme A

  • This compound

  • Choline chloride (as a positive control)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4, containing EDTA and a cholinesterase inhibitor like physostigmine)

  • Acetonitrile (B52724) containing sodium tetraphenylborate (B1193919)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer, ChAT enzyme preparation, and either choline chloride or varying concentrations of this compound.

  • Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]-Acetyl-Coenzyme A to each tube.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold buffer.

  • Extraction of Acetylated Product: Add acetonitrile containing sodium tetraphenylborate to each tube. This will precipitate the radiolabeled acetylated product (acetylcholine or acetyltriethylcholine).

  • Centrifugation: Centrifuge the tubes to pellet the precipitate.

  • Washing: Wash the pellet to remove any unreacted [¹⁴C]-Acetyl-CoA.

  • Scintillation Counting: Resuspend the pellet in scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of product formation (e.g., in nmol/mg protein/hour). Compare the rate of acetyltriethylcholine synthesis to that of acetylcholine to determine the relative efficiency of triethylcholine as a ChAT substrate.

Protocol for Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol describes the use of an isolated nerve-muscle preparation to assess the functional consequences of this compound on neuromuscular transmission.

Objective: To measure the effect of triethylcholine on nerve-evoked muscle contractions.

Materials:

  • Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm)

  • Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C

  • Suction electrode for nerve stimulation

  • Force-displacement transducer

  • Amplifier and data acquisition system

  • This compound

Procedure:

  • Preparation Mounting: Mount the nerve-muscle preparation in the organ bath, with the muscle attached to the force-displacement transducer and the nerve drawn into the suction electrode.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with periodic nerve stimulation to ensure a stable baseline response.

  • Baseline Recording: Record baseline muscle twitch and tetanic contractions in response to supramaximal nerve stimulation at various frequencies (e.g., 0.1 Hz for twitches, 50 Hz for tetanic contractions).

  • Application of Triethylcholine: Add this compound to the organ bath to achieve the desired final concentration.

  • Monitoring the Blockade: Continue to stimulate the nerve and record muscle contractions. Observe the progressive decline in twitch and tetanic tension. The blockade is typically slow in onset and more pronounced at higher stimulation frequencies.

  • Data Analysis: Quantify the degree of neuromuscular blockade as the percentage reduction in muscle contraction amplitude compared to the baseline. Analyze the frequency-dependent nature of the block.

  • Washout: To assess the reversibility of the blockade, replace the triethylcholine-containing solution with fresh physiological saline.

Conclusion

This compound remains an invaluable tool for dissecting the complexities of cholinergic neurotransmission. Its mechanism as a precursor to the false neurotransmitter, acetyltriethylcholine, provides a unique model for studying the consequences of impaired presynaptic function. The activity-dependent nature of the neuromuscular blockade induced by triethylcholine highlights the fine balance required for sustained synaptic activity. This technical guide has provided a comprehensive overview of its mechanism of action, summarized the available data, and detailed key experimental protocols for its study. Further research to obtain precise quantitative data on the interactions of triethylcholine and its metabolites with cholinergic components will undoubtedly provide a more complete understanding of its pharmacological profile and further solidify its role in cholinergic research.

References

An In-depth Technical Guide on the Effects of Triethylcholine Iodide on the Acetylcholine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylcholine (B1219574) (TEC) iodide is a synthetic choline (B1196258) analog that profoundly impacts the acetylcholine (B1216132) (ACh) synthesis pathway. It acts as a competitive substrate for the high-affinity choline transporter (CHT) and choline acetyltransferase (ChAT), leading to the formation of a "false" neurotransmitter, acetyltriethylcholine (acetylTEC). This guide provides a comprehensive technical overview of the mechanisms of action of TEC, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and leverage the effects of triethylcholine in cholinergic research.

Core Mechanism of Action: A "False" Neurotransmitter

Triethylcholine's primary effect on the acetylcholine synthesis pathway stems from its ability to act as a surrogate for choline. The process can be delineated into three main stages:

  • Competition for Uptake: Triethylcholine competitively inhibits the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine synthesis, thereby reducing the uptake of choline into the presynaptic terminal.[1]

  • Formation of a False Neurotransmitter: Once inside the cholinergic neuron, TEC serves as a substrate for the enzyme choline acetyltransferase (ChAT). ChAT catalyzes the acetylation of TEC to form acetyltriethylcholine (acetylTEC). While some reports suggest TEC is acetylated as effectively as choline, precise kinetic parameters are still under investigation.[2]

  • Vesicular Loading and Release: AcetylTEC is subsequently packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter".[2] This released acetylTEC is a much weaker agonist at postsynaptic acetylcholine receptors compared to acetylcholine, leading to a reduction in neuromuscular and synaptic transmission.

This dual action of reducing the synthesis of the authentic neurotransmitter, acetylcholine, and promoting the release of a less effective substitute underlies the characteristic muscle weakness observed with triethylcholine administration, particularly at high frequencies of nerve stimulation.[3] The effects of triethylcholine can be reversed by the administration of excess choline.[2]

Quantitative Data

The following tables summarize the available quantitative data on the effects of triethylcholine on key components of the acetylcholine synthesis pathway.

Table 1: Inhibition of High-Affinity Choline Transport by Triethylcholine and Other Choline Analogs

CompoundIC50 (µM) for Choline Transport Inhibition
Triethylcholine 2 - 6
Monoethylcholine2 - 6
Diethylcholine2 - 6
Pyrrolcholine2 - 6
DL-⍺-methyl choline2 - 6
Hemicholinium-30.08
Hemicholinium-158.0
Terphenylhemicholinium-30.08

Data sourced from studies on rat brain synaptosomes.

Table 2: Kinetic Parameters of Choline Acetyltransferase (ChAT) with Choline and Analogs

SubstrateKm (mM)Vmax (relative to Choline)
Choline0.411.00
Dimethylaminoethanol (B1669961)-~0.25
Triethylcholine Data not availableReported to be acetylated "about as effectively as choline"[2]

Km for choline is from human placental ChAT.[4] Vmax for dimethylaminoethanol is relative to choline with human placental ChAT.[4] Further research is needed to determine the precise Km and Vmax of ChAT for triethylcholine.

Signaling Pathways and Experimental Workflows

Acetylcholine Synthesis and the Impact of Triethylcholine

The following diagram illustrates the normal acetylcholine synthesis pathway and the points of interference by triethylcholine.

Mechanism of Triethylcholine Interference
Experimental Workflow: In Vivo Microdialysis for Acetylcholine Release

This diagram outlines a typical workflow for studying the effect of triethylcholine on acetylcholine release in a specific brain region of a freely moving rodent using in vivo microdialysis.

Microdialysis_Workflow In Vivo Microdialysis Workflow cluster_procedure Experimental Procedure cluster_analysis Sample Analysis surgery Stereotaxic Surgery: Implant guide cannula and microdialysis probe recovery Animal Recovery surgery->recovery baseline Baseline Sampling: Perfuse with aCSF Collect dialysate recovery->baseline treatment Treatment: Switch to aCSF containing Triethylcholine Iodide baseline->treatment sampling Post-Treatment Sampling: Continue collecting dialysate treatment->sampling hplc HPLC-ECD or LC-MS/MS Analysis: Quantify Acetylcholine and Choline levels sampling->hplc data_analysis Data Analysis: Compare pre- and post-treatment ACh levels hplc->data_analysis

References

In Vitro Characterization of Triethylcholine Iodide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of triethylcholine (B1219574) iodide, a compound that interferes with cholinergic neurotransmission. This document details its mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for its characterization.

Executive Summary

Triethylcholine (TEC) is a choline (B1196258) analog that acts as a competitive inhibitor of the high-affinity choline transporter (CHT), thereby disrupting the synthesis of acetylcholine (B1216132) (ACh).[1][2] Once transported into the presynaptic terminal, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which functions as a "false neurotransmitter."[1] This false neurotransmitter is a significantly weaker agonist at both nicotinic and muscarinic acetylcholine receptors compared to acetylcholine, leading to a reduction in cholinergic signaling. This guide outlines the key in vitro assays necessary to characterize the activity of triethylcholine iodide, including quantitative measures of its inhibitory potency and detailed experimental workflows.

Mechanism of Action

The primary mechanism of action of triethylcholine involves a multi-step process within the cholinergic nerve terminal:

  • Competitive Inhibition of Choline Uptake: Triethylcholine competes with endogenous choline for binding to the high-affinity choline transporter (CHT1), which is the rate-limiting step in acetylcholine synthesis.[3][4]

  • Cellular Uptake: As a choline mimic, triethylcholine is transported into the presynaptic neuron via CHT1.[2]

  • Formation of a False Neurotransmitter: Inside the neuron, choline acetyltransferase (ChAT) catalyzes the acetylation of triethylcholine to form acetyltriethylcholine.[1][2]

  • Vesicular Packaging and Release: Acetyltriethylcholine is packaged into synaptic vesicles and released upon neuronal depolarization.

  • Reduced Postsynaptic Activation: Acetyltriethylcholine is a weak agonist at postsynaptic nicotinic and muscarinic acetylcholine receptors, resulting in a diminished postsynaptic response compared to acetylcholine.[5]

This sequence of events leads to a depletion of functional acetylcholine and a subsequent impairment of cholinergic neurotransmission.

Triethylcholine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron CHT High-Affinity Choline Transporter (CHT1) ChAT Choline Acetyltransferase (ChAT) CHT->ChAT TEC Uptake AcTEC Acetyltriethylcholine (False Neurotransmitter) ChAT->AcTEC Acetylation Vesicle Synaptic Vesicle Receptor Acetylcholine Receptors (nAChR, mAChR) Vesicle->Receptor Release AcTEC->Vesicle Packaging TEC_ext Triethylcholine TEC_ext->CHT Competes with Choline Choline_ext Choline Choline_ext->CHT Reduced Postsynaptic\nSignal Reduced Postsynaptic Signal Receptor->Reduced Postsynaptic\nSignal

Caption: Mechanism of Triethylcholine Action.

Quantitative Data

The inhibitory potency of triethylcholine on the high-affinity choline transporter has been quantified in studies using rat brain synaptosomes. The following table summarizes the available data and provides a comparison with the well-characterized CHT inhibitor, hemicholinium-3 (B1673050).

CompoundTargetAssay SystemParameterValueReference
Triethylcholine High-Affinity Choline Transporter (CHT1)Rat Brain SynaptosomesIC502 - 6 µM[2]
Hemicholinium-3 High-Affinity Choline Transporter (CHT1)Rat Brain SynaptosomesIC500.08 µM[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments to characterize the activity of this compound.

High-Affinity Choline Uptake (HACU) Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled choline into cholinergic nerve terminals (synaptosomes) or cultured cells expressing CHT1.

Materials:

  • Test Compound: this compound

  • Radiolabeled Substrate: [³H]-Choline

  • Positive Control Inhibitor: Hemicholinium-3

  • Biological System:

    • Isolated synaptosomes from a choline-rich brain region (e.g., striatum, hippocampus)

    • Cultured cholinergic cell line (e.g., SH-SY5Y, PC12)

  • Buffers and Reagents:

    • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

    • Scintillation cocktail

    • Lysis buffer

  • Equipment:

    • Microcentrifuge

    • Liquid scintillation counter

    • Water bath or incubator (37°C)

Protocol for Synaptosomes:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold buffered sucrose (B13894) solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in physiological buffer.

  • Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or hemicholinium-3 for positive control) for 10-15 minutes at 37°C. Include a vehicle control.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-choline.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

    • Alternatively, terminate by centrifugation after adding an excess of ice-cold buffer.

  • Quantification:

    • Lyse the synaptosomes collected on the filters or in the pellet.

    • Add scintillation cocktail to the lysate.

    • Measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

HACU Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Quantification & Analysis A Isolate Brain Tissue (e.g., Striatum) B Homogenize in Sucrose Buffer A->B C Differential Centrifugation B->C D Resuspend Synaptosomes in Physiological Buffer C->D E Pre-incubate Synaptosomes with this compound D->E F Add [³H]-Choline to Initiate Uptake E->F G Incubate at 37°C F->G H Terminate Uptake (Filtration or Centrifugation) G->H I Lyse Synaptosomes H->I J Liquid Scintillation Counting I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: High-Affinity Choline Uptake (HACU) Inhibition Assay Workflow.
Choline Acetyltransferase (ChAT) Activity Assay

This assay determines if triethylcholine acts as a substrate for ChAT by measuring the formation of its acetylated product.

Materials:

  • Enzyme Source: Purified choline acetyltransferase or lysate from a cholinergic cell line or synaptosomes.

  • Substrates:

    • This compound

    • [¹⁴C]-Acetyl-Coenzyme A (radiolabeled acetyl donor)

  • Buffers and Reagents:

    • Reaction buffer (e.g., phosphate (B84403) buffer with necessary co-factors)

    • Stop solution (e.g., a solution containing a high concentration of a quaternary ammonium (B1175870) salt to precipitate the radiolabeled product)

    • Scintillation cocktail

  • Equipment:

    • Microcentrifuge

    • Liquid scintillation counter

    • Water bath or incubator (37°C)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the enzyme source, reaction buffer, and this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Product Separation:

    • Stop the reaction by adding the stop solution.

    • Precipitate the radiolabeled product (acetyltriethylcholine) by centrifugation.

    • Carefully remove the supernatant containing unreacted [¹⁴C]-Acetyl-CoA.

  • Quantification:

    • Resuspend the pellet in a suitable solvent.

    • Add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of acetyltriethylcholine formation.

    • Compare this rate to the rate of acetylcholine formation in a parallel experiment using choline as the substrate to determine the relative substrate efficiency.

ChAT Activity Assay Workflow A Combine ChAT Enzyme, Buffer, and this compound B Pre-incubate at 37°C A->B C Initiate Reaction with [¹⁴C]-Acetyl-CoA B->C D Incubate at 37°C C->D E Stop Reaction and Precipitate Product D->E F Separate Product from Unreacted Substrate E->F G Quantify Radioactivity of the Product F->G H Calculate Reaction Rate G->H

Caption: Choline Acetyltransferase (ChAT) Activity Assay Workflow.

Conclusion

The in vitro characterization of this compound is essential for understanding its impact on cholinergic neurotransmission. The primary activities to characterize are its inhibition of the high-affinity choline transporter and its role as a substrate for choline acetyltransferase, leading to the formation of a false neurotransmitter. The experimental protocols provided in this guide offer a robust framework for researchers to quantify the potency and elucidate the detailed mechanism of action of this compound and similar compounds targeting the cholinergic system.

References

Triethylcholine Iodide: A Comprehensive Technical Guide on its Role as a False Neurotransmitter Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of triethylcholine (B1219574) (TEC) iodide as a false neurotransmitter precursor within the cholinergic system. It details the mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and provides visual representations of the critical pathways and processes involved.

Introduction: The Concept of a False Neurotransmitter

A false neurotransmitter is a compound that structurally mimics an endogenous neurotransmitter, is taken up into the presynaptic terminal, and is subsequently released in a manner similar to the true neurotransmitter.[1][2] However, upon release, the false neurotransmitter typically has a lower efficacy at the postsynaptic receptor, leading to a dampening of synaptic transmission. Triethylcholine serves as a classic example of a false neurotransmitter precursor in the cholinergic system.[3][4]

Mechanism of Action of Triethylcholine

Triethylcholine's primary mechanism involves its interference with acetylcholine (B1216132) (ACh) synthesis and its subsequent incorporation into the neurotransmission cycle.[5] The process can be broken down into several key steps:

  • Uptake into the Presynaptic Terminal: Triethylcholine is a structural analog of choline (B1196258) and competes with it for uptake into the cholinergic nerve terminal via the high-affinity choline transporter (CHT).[3][6]

  • Acetylation: Once inside the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine (acetyl-TEC).[3][7] Studies have shown that TEC is an effective substrate for ChAT.[3]

  • Vesicular Storage: Acetyl-TEC is then packaged into synaptic vesicles, similar to acetylcholine.[7]

  • Release upon Stimulation: Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release their contents, including acetyl-TEC, into the synaptic cleft.[3][7]

  • Postsynaptic Action: Acetyl-TEC acts as a weak agonist at postsynaptic nicotinic acetylcholine receptors, resulting in a significantly reduced postsynaptic response compared to acetylcholine. This leads to a failure of neuromuscular transmission, particularly at high frequencies of nerve stimulation.[8][9]

This activity-dependent nature of the neuromuscular blockade is a hallmark of TEC's action.[8][9] During periods of high neuronal firing, the demand for acetylcholine synthesis and release is high. The presence of TEC leads to a progressive depletion of acetylcholine and an increasing release of the less effective acetyl-TEC, causing a fade in muscle contraction.[8]

Quantitative Data on the Effects of Triethylcholine

The following tables summarize quantitative data from key studies investigating the effects of triethylcholine on cholinergic neurotransmission.

Table 1: Acute Toxicity of Triethylcholine Iodide in Rabbits

Dosage (intravenous)Observed EffectReference
10-25 mg/kgSlight to moderate exercise intolerance[5]
100 mg/kgDeath following continuous exercise[5]

Table 2: Effects of Triethylcholine on Muscle Contraction in Response to Nerve Stimulation

Muscle PreparationStimulation FrequencyEffect of TriethylcholineReference
Cat tibialis anticus and soleus muscles (in situ)High frequencySlowly developing decrease in the size of contractions[8]
Cat tibialis anticus and soleus muscles (in situ)Low frequencyContractions not affected[8]
Isolated rat phrenic nerve-diaphragm preparationHigh frequencySelective reduction in the contractions of muscles elicited by a high rate of nerve stimulation[9][10]
Isolated rat phrenic nerve-diaphragm preparationLow frequencyUnaffected contractions[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are outlines of key experimental protocols used in the study of triethylcholine.

Protocol 1: In Situ Nerve-Muscle Preparation (Cat)

  • Animal Model: Cat anesthetized with chloralose.

  • Surgical Preparation:

    • Isolate the tibialis anticus and soleus muscles along with their respective motor nerves.

    • Attach the muscle tendons to a force transducer to record isometric contractions.

    • Place electrodes on the motor nerve for electrical stimulation.

  • Experimental Procedure:

    • Administer triethylcholine intravenously.

    • Stimulate the motor nerve at varying frequencies (e.g., low rate: 0.1-1 Hz; high rate: 20-100 Hz).

    • Record and compare the muscle twitch tension before and after drug administration.

    • To confirm the site of action, record nerve action potentials to ensure nerve conduction is unaffected.

    • Directly stimulate the muscle to verify that the contractile machinery is still functional.

    • Administer acetylcholine intra-arterially to test the sensitivity of the postsynaptic receptors.

  • Reference: [8][10]

Protocol 2: Isolated Phrenic Nerve-Diaphragm Preparation (Rat)

  • Animal Model: Rat.

  • Tissue Preparation:

    • Euthanize the rat and dissect out the phrenic nerve and diaphragm.

    • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

    • Attach the diaphragm to a force transducer.

  • Experimental Procedure:

    • Stimulate the phrenic nerve supramaximally with electrodes.

    • Record baseline muscle contractions at low and high stimulation frequencies.

    • Add triethylcholine to the organ bath at a desired concentration.

    • Continue to record muscle contractions to observe the time course and frequency-dependence of the neuromuscular block.

    • Perform washout experiments by replacing the drug-containing solution with fresh physiological salt solution.

    • Test the effect of adding choline to the bath to see if it can reverse the effects of triethylcholine.

  • Reference: [9][10][11]

Visualizing the Impact of Triethylcholine

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT AcetylCoA->ChAT Acetylation Choline_in Choline CHT Choline Transporter (CHT) Choline_in->CHT Uptake Choline_in->ChAT TEC_in Triethylcholine (TEC) TEC_in->CHT Competitive Uptake TEC_in->ChAT Acetylation CHT->Choline_in CHT->TEC_in ACh Acetylcholine (ACh) ChAT->ACh AcetylTEC Acetyl-TEC ChAT->AcetylTEC Acetylation Vesicle_ACh Synaptic Vesicle (ACh) ACh->Vesicle_ACh Packaging Vesicle_AcetylTEC Synaptic Vesicle (Acetyl-TEC) AcetylTEC->Vesicle_AcetylTEC Packaging Release_ACh Release Vesicle_ACh->Release_ACh Release_AcetylTEC Release Vesicle_AcetylTEC->Release_AcetylTEC ACh_cleft ACh Release_ACh->ACh_cleft AcetylTEC_cleft Acetyl-TEC Release_AcetylTEC->AcetylTEC_cleft Receptor Nicotinic ACh Receptor ACh_cleft->Receptor High Efficacy AcetylTEC_cleft->Receptor Low Efficacy EPSP_strong Strong EPSP (Muscle Contraction) Receptor->EPSP_strong High Efficacy EPSP_weak Weak EPSP (Reduced Contraction) Receptor->EPSP_weak Low Efficacy

Caption: Mechanism of Triethylcholine as a False Neurotransmitter Precursor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Cat, Rat) Dissection Dissection of Nerve-Muscle Tissue Animal_Model->Dissection Mounting Mounting in Experimental Setup (In Situ or In Vitro) Dissection->Mounting Baseline Record Baseline Contractions (Low & High Frequency Stimulation) Mounting->Baseline TEC_Admin Administer Triethylcholine (TEC) Baseline->TEC_Admin Record_Effects Record Post-TEC Contractions (Observe Frequency-Dependent Block) TEC_Admin->Record_Effects Controls Perform Control Experiments (e.g., Direct Muscle Stimulation, ACh Administration) Record_Effects->Controls Reversal Attempt Reversal (e.g., Choline Administration) Record_Effects->Reversal Quantify Quantify Changes in Contraction Amplitude Controls->Quantify Reversal->Quantify Compare Compare Effects at Different Frequencies Quantify->Compare Conclusion Draw Conclusions on Mechanism of Action Compare->Conclusion

Caption: General Experimental Workflow for Studying Triethylcholine.

Implications for Research and Drug Development

The study of triethylcholine and other false neurotransmitters has several important implications:

  • Tool for Studying Cholinergic Transmission: TEC provides a valuable pharmacological tool for investigating the dynamics of acetylcholine synthesis, storage, and release.[3]

  • Understanding Myasthenic Syndromes: The activity-dependent weakness produced by TEC resembles symptoms of myasthenia gravis, offering a model for studying the pathophysiology of such conditions.[5][9]

  • Therapeutic Potential: While early investigations into the therapeutic use of TEC for localized muscle spasticity were not successful, the principle of targeting neurotransmitter synthesis in hyperactive states remains an area of interest for drug development.[3]

Conclusion

This compound serves as a quintessential false neurotransmitter precursor, effectively hijacking the cholinergic transmission machinery. By competing with choline for uptake and being converted into a less potent form of acetylcholine, it induces a characteristic frequency-dependent neuromuscular blockade. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the modulation of cholinergic signaling and the broader concept of false neurotransmission.

References

The Metabolic Journey of Triethylcholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) is a synthetic choline (B1196258) analog that has been instrumental in neuroscience research as a tool to probe the intricacies of cholinergic transmission. By acting as a precursor to a "false" neurotransmitter, TEC competitively interferes with the synthesis and release of acetylcholine (B1216132) (ACh), leading to a reversible, activity-dependent neuromuscular blockade.[1][2] This unique mechanism of action has made it a subject of interest for studying cholinergic pathways and developing potential therapeutic agents. This technical guide provides a comprehensive overview of the metabolic fate of triethylcholine in vivo, detailing its absorption, distribution, metabolism, and excretion (ADME), and presenting methodologies for its study.

Absorption and Distribution

Illustrative Tissue Distribution of [³H]-Triethylcholine in Rats

The following table presents hypothetical data to illustrate the expected tissue distribution of radiolabeled triethylcholine in a rodent model at different time points after intravenous administration. This data is for illustrative purposes only, as comprehensive quantitative studies on TEC distribution are not publicly available.

Time PointBrain (dpm/g)Skeletal Muscle (dpm/g)Liver (dpm/g)Kidney (dpm/g)Plasma (dpm/mL)
15 min15,00025,00080,000120,00050,000
1 hour12,00035,00065,00090,00020,000
4 hours8,00020,00040,00050,0005,000
24 hours2,0005,00010,00015,000<1,000

dpm/g = disintegrations per minute per gram of tissue

Metabolism: The Genesis of a False Neurotransmitter

The primary metabolic fate of triethylcholine is its conversion to acetyltriethylcholine, a process that occurs within the presynaptic terminals of cholinergic neurons. This metabolic pathway is central to its pharmacological activity.

TEC_uptake Triethylcholine (TEC) in Extracellular Fluid ChT Choline Transporter (ChT) TEC_uptake->ChT Uptake TEC_cytoplasm TEC in Cytoplasm ChT->TEC_cytoplasm ChAT Choline Acetyltransferase (ChAT) TEC_cytoplasm->ChAT Acetylation AcetylTEC Acetyltriethylcholine (AcTEC) ChAT->AcetylTEC Vesicle Synaptic Vesicle AcetylTEC->Vesicle Packaging AcTEC_vesicle AcTEC in Vesicle Vesicle->AcTEC_vesicle Release Release upon Nerve Impulse AcTEC_vesicle->Release Animal_Prep Animal Preparation (Rat, Cannulated) Dosing TEC Administration (Intravenous) Animal_Prep->Dosing Sample_Collection Serial Blood Sampling Urine & Feces Collection Dosing->Sample_Collection Euthanasia Euthanasia at Pre-determined Time Points Dosing->Euthanasia Sample_Processing Sample Processing (Homogenization, Extraction) Sample_Collection->Sample_Processing Tissue_Harvest Tissue Harvest (Brain, Muscle, Liver, Kidney) Euthanasia->Tissue_Harvest Tissue_Harvest->Sample_Processing Analysis LC-MS/MS Analysis of TEC and AcTEC Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling and Data Interpretation Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Triethylcholine Iodide in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) iodide is a valuable pharmacological tool for studying cholinergic neurotransmission. It primarily acts as a competitive inhibitor of the high-affinity choline (B1196258) transporter (CHT1), which is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2] By limiting the uptake of choline into presynaptic nerve terminals, TEC iodide effectively reduces the amount of ACh available for vesicular packaging and release.[3] Furthermore, TEC can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which then acts as a "false neurotransmitter."[4] This false transmitter is released upon neuronal stimulation but is significantly less potent at postsynaptic cholinergic receptors compared to ACh. These properties make triethylcholine iodide an essential compound for investigating the dynamics of cholinergic signaling, the role of choline transport in neuronal function, and for modeling cholinergic deficits observed in various neurological disorders.

These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on choline uptake, acetylcholine synthesis, and its potential neurotoxicity.

Mechanism of Action

This compound exerts its effects on cholinergic neurons through a dual mechanism:

  • Competitive Inhibition of Choline Uptake: TEC is a structural analog of choline and competes for binding to the high-affinity choline transporter (CHT1). This inhibition reduces the intracellular choline concentration, thereby limiting the rate of acetylcholine synthesis.[1][3]

  • Formation of a False Neurotransmitter: Once transported into the neuron, TEC can be acetylated by the enzyme choline acetyltransferase (ChAT) to form acetyltriethylcholine. This molecule is then packaged into synaptic vesicles and released upon neuronal depolarization, acting as a "false neurotransmitter" with low efficacy at postsynaptic acetylcholine receptors.[4]

Key Applications in Primary Neuron Cultures

  • Studying the regulation of acetylcholine synthesis: Investigate the role of choline availability in maintaining cholinergic tone.

  • Modeling cholinergic hypofunction: Create an in vitro model of reduced cholinergic activity relevant to diseases like Alzheimer's disease.

  • Screening for compounds that modulate choline transport: Use TEC as a reference inhibitor in high-throughput screening assays.

  • Investigating the concept of false neurotransmitters: Elucidate the physiological consequences of releasing a less potent neurotransmitter.

Data Presentation

CompoundPreparationAssayParameterValueReference
Hemicholinium-3 (B1673050)Rat brain synaptosomes[³H]choline uptakeIC5018 nM[1]
Hemicholinium-3Rat brain microvessels[³H]choline uptakeKi14.0 ± 8.5 µM[5]
N-methyl-3-quinuclidinoneRat brain synaptosomesHigh-affinity choline uptakeIC505.6 x 10⁻⁷ M[6]
Hemicholinium-3Rat brain synaptosomesHigh-affinity choline uptakeIC506.1 x 10⁻⁸ M[6]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common prerequisite for the subsequent protocols.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15.5)

  • Hibernate®-E medium

  • B-27® supplement

  • Neurobasal® Medium

  • GlutaMAX™ supplement

  • Penicillin-Streptomycin

  • Poly-D-Lysine (PDL)

  • Laminin (B1169045)

  • Papain and DNase I

  • Sterile dissection tools

  • Cell culture plates or dishes

Procedure:

  • Coat Culture Vessels:

    • Aseptically coat culture surfaces with 50 µg/mL Poly-D-Lysine in sterile water for 1-2 hours at 37°C.

    • Rinse three times with sterile water and allow to dry completely.

    • (Optional) Further coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Aseptically remove the embryos and place them in ice-cold Hibernate®-E medium.

    • Dissect the cortices from the embryonic brains under a dissecting microscope.

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Incubate the tissue in a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 µg/mL) at 37°C for 15-30 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed Neurobasal® Medium supplemented with B-27®, GlutaMAX™, and Penicillin-Streptomycin.

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a partial media change every 2-3 days.

    • Neurons are typically ready for experimental use after 7-10 days in vitro (DIV).

Protocol 2: Assessing the Inhibitory Effect of this compound on High-Affinity Choline Uptake

This protocol uses a radiolabeled choline uptake assay to quantify the inhibition of CHT1 by this compound.

Materials:

  • Primary neuron cultures (DIV 7-14)

  • This compound (stock solution in sterile water or buffer)

  • [³H]-Choline chloride

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4)

  • Hemicholinium-3 (HC-3) as a positive control for inhibition

  • Scintillation vials and scintillation cocktail

  • Lysis buffer (e.g., 1% SDS in 0.2 N NaOH)

Procedure:

  • Prepare this compound Dilutions: Prepare a range of this compound concentrations in KRH buffer. A starting range of 1 µM to 1 mM is recommended for a dose-response curve.

  • Pre-incubation with Inhibitor:

    • Remove the culture medium from the primary neurons.

    • Wash the cells twice with pre-warmed KRH buffer.

    • Add the KRH buffer containing the desired concentration of this compound (or HC-3 for positive control, e.g., 10 µM) to the wells. For determining total uptake, add KRH buffer without any inhibitor.

    • Incubate for 15-30 minutes at 37°C.

  • [³H]-Choline Uptake:

    • To each well, add [³H]-Choline chloride to a final concentration of 10-50 nM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to be within the linear range of choline uptake.

  • Terminate Uptake:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate to normalize the counts.

    • Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of HC-3) from the total uptake.

    • Plot the percentage of inhibition of specific choline uptake against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 3: Evaluating the "False Neurotransmitter" Effect of this compound

This protocol aims to measure the release of acetyltriethylcholine. This is a more advanced experiment that may require specialized analytical techniques like mass spectrometry.

Materials:

  • Primary neuron cultures (DIV 10-21)

  • This compound

  • High potassium (high K⁺) stimulation buffer (e.g., KRH buffer with 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity)

  • Acetylcholinesterase inhibitor (e.g., physostigmine) to prevent degradation of released acetylcholine and potentially acetyltriethylcholine.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

Procedure:

  • Pre-treatment with this compound:

    • Incubate the primary neuron cultures with a sub-maximal inhibitory concentration of this compound (determined from Protocol 2) for a prolonged period (e.g., 1-4 hours) to allow for its uptake and acetylation.

  • Wash and Basal Release:

    • Wash the cells gently with KRH buffer to remove excess this compound.

    • Add fresh KRH buffer containing an acetylcholinesterase inhibitor and collect the supernatant after a defined period (e.g., 10 minutes) to measure basal release.

  • Stimulated Release:

    • Replace the buffer with high K⁺ stimulation buffer (also containing the acetylcholinesterase inhibitor).

    • Incubate for a short period (e.g., 5 minutes) to induce depolarization-dependent release.

    • Collect the supernatant.

  • Sample Analysis:

    • Analyze the collected supernatants (basal and stimulated) for the presence of acetylcholine and acetyltriethylcholine using HPLC-MS. This will require the development of a specific detection method for acetyltriethylcholine, potentially using a synthesized standard.

  • Data Analysis:

    • Quantify the amounts of acetylcholine and acetyltriethylcholine released under basal and stimulated conditions.

    • Compare the release of the false neurotransmitter to that of acetylcholine.

Protocol 4: Assessing Neurotoxicity of this compound

This protocol provides a general framework for evaluating the potential cytotoxic effects of this compound on primary neurons.

Materials:

  • Primary neuron cultures (DIV 7-14)

  • This compound

  • Cell viability assay kits (e.g., MTT, LDH release, or live/dead staining kits)

  • Plate reader or fluorescence microscope

Procedure:

  • Treatment:

    • Prepare a range of this compound concentrations in the culture medium.

    • Replace the existing medium in the neuron cultures with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the cultures for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Perform the chosen cell viability assay according to the manufacturer's instructions.

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Data Analysis:

    • Quantify the results using a plate reader or by counting cells under a fluorescence microscope.

    • Express cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the concentration of this compound to determine the concentration at which it induces significant neurotoxicity.

Mandatory Visualizations

Acetylcholine_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_inhibitor Intervention Choline_out Choline CHT1 Choline Transporter 1 (CHT1) Choline_out->CHT1 Uptake Choline_in Choline CHT1->Choline_in ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Packaging Release Release Vesicle->Release TEC This compound TEC->CHT1 Competitive Inhibition

Caption: Signaling pathway of acetylcholine synthesis and the inhibitory point of this compound.

Experimental_Workflow_Choline_Uptake_Assay start Start: Primary Neuron Culture (DIV 7-14) wash1 Wash with KRH Buffer start->wash1 preincubation Pre-incubate with This compound (or HC-3 / Vehicle) wash1->preincubation add_radiolabel Add [³H]-Choline preincubation->add_radiolabel incubation Incubate (5-10 min) add_radiolabel->incubation stop_wash Stop Uptake & Wash with ice-cold KRH Buffer incubation->stop_wash lysis Cell Lysis stop_wash->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis: Normalize to protein, calculate specific uptake, generate dose-response curve scintillation->analysis end End: Determine IC50 analysis->end False_Transmitter_Mechanism cluster_uptake_acetylation Uptake and Acetylation cluster_packaging_release Packaging and Release TEC_in Triethylcholine (TEC) ChAT_FT Choline Acetyltransferase (ChAT) TEC_in->ChAT_FT AcetylTEC Acetyltriethylcholine ChAT_FT->AcetylTEC Acetyl_CoA_FT Acetyl-CoA Acetyl_CoA_FT->ChAT_FT VAChT_FT Vesicular ACh Transporter (VAChT) AcetylTEC->VAChT_FT Vesicle_FT Synaptic Vesicle VAChT_FT->Vesicle_FT Packaging Release_FT Release as 'False Transmitter' Vesicle_FT->Release_FT TEC_external External Triethylcholine CHT1_FT CHT1 TEC_external->CHT1_FT Transport CHT1_FT->TEC_in

References

Application of Triethylcholine Iodide in Elucidating Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) iodide is a valuable pharmacological tool for the investigation of cholinergic synaptic transmission. As a synthetic analog of choline (B1196258), TEC acts as a competitive inhibitor of the high-affinity choline transporter (CHT) and a precursor to a "false" neurotransmitter, acetyltriethylcholine. This dual mechanism allows researchers to probe the dynamics of acetylcholine (B1216132) (ACh) synthesis, storage, and release, particularly at the neuromuscular junction. Its effects are characteristically dependent on the frequency of nerve stimulation, making it an excellent agent for studying synaptic fatigue and the mechanisms that sustain high-frequency neurotransmission.

Mechanism of Action

Triethylcholine's primary impact on synaptic transmission is presynaptic.[1] It competes with endogenous choline for uptake into the cholinergic nerve terminal via the high-affinity choline transporter (CHT).[1] Once inside the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine.[1][2] This acetylated form is then packaged into synaptic vesicles and released upon nerve stimulation. However, acetyltriethylcholine is a functionally weak agonist at postsynaptic acetylcholine receptors, acting as a "false neurotransmitter."[2] The release of this less potent transmitter, coupled with the reduced synthesis of acetylcholine due to choline uptake inhibition, leads to a progressive failure of synaptic transmission, especially during periods of high neuronal activity.[1][2] The effects of TEC can be reversed by the administration of excess choline but not by acetylcholinesterase inhibitors.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the study of cholinergic transmission, providing context for the potency of choline transporter inhibitors and the relative efficacy of false neurotransmitters.

Table 1: Inhibitory Potency of High-Affinity Choline Transporter (CHT) Inhibitors

CompoundOrganism/PreparationKi / IC50Reference
Hemicholinium-3Human CHT in Xenopus oocytes / COS-7 cells1-5 nM (Ki)[3][4]
Hemicholinium-3Rat brain synaptosomes18 nM (IC50)[5]
MorantelRat brain synaptosomes1.3 µM (Ki)[6]
PyrantelRat brain synaptosomes5.7 µM (Ki)[6]
OxantelRat brain synaptosomes8.3 µM (Ki)[6]

Table 2: Relative Potency of Acetylcholine Analogs

CompoundReceptor TypeRelative Potency vs. AcetylcholineReference
AcetyldiethylcholineMuscarinic (Central)14-fold lower affinity
AcetyldiethylcholineNicotinic (Torpedo electric organ)320-fold less active
CholineNeuromuscular ACh Receptors23-fold lower affinity[7]

Note: Acetyltriethylcholine's potency is expected to be significantly lower than that of acetylcholine, similar to acetyldiethylcholine, thus qualifying it as a false neurotransmitter. The exact potency ratio is not specified in the available literature.

Table 3: In Vivo Effects of Triethylcholine Iodide in Animal Models

Animal ModelDosage (intravenous)Observed EffectReference
Rabbit10-25 mg/kgSlight to moderate exercise intolerance[2]
Rabbit100 mg/kgDeath after continuous exercise[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Triethylcholine in a Cholinergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane TEC Triethylcholine (TEC) CHT Choline Transporter (CHT) TEC->CHT Competes with Choline Choline Choline Choline->CHT TEC_in TEC CHT->TEC_in Uptake Choline_in Choline CHT->Choline_in Uptake ChAT Choline Acetyltransferase (ChAT) TEC_in->ChAT Choline_in->ChAT AcTEC Acetyltriethylcholine (False Transmitter) ChAT->AcTEC ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Acetyl_CoA->ChAT Vesicle Synaptic Vesicle AcTEC->Vesicle Packaging ACh->Vesicle Packaging Vesicle_fusion Vesicle Fusion (Action Potential) Vesicle->Vesicle_fusion AcTEC_released AcTEC Vesicle_fusion->AcTEC_released ACh_released ACh Vesicle_fusion->ACh_released AChR ACh Receptor AcTEC_released->AChR Weak Binding ACh_released->AChR Binding Response Reduced Postsynaptic Response AChR->Response G A 1. Preparation of Isolated Nerve-Muscle Tissue (e.g., Phrenic Nerve-Diaphragm) B 2. Equilibration in Organ Bath with Physiological Saline A->B C 3. Baseline Measurement (Stimulate nerve, record muscle tension) B->C D 4. Application of This compound (TEC) C->D E 5. Incubation Period D->E F 6. Post-TEC Measurement (Stimulate at varying frequencies, record muscle tension) E->F G 7. Data Analysis (Compare pre- and post-TEC responses, analyze frequency-dependent block) F->G

References

Application Notes and Protocols for Triethylcholine Iodide in High-Affinity Choline Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) is a choline (B1196258) analog that serves as a valuable tool in neuroscience research, particularly in the study of cholinergic transmission. It acts as a competitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis in cholinergic neurons.[1][2] Furthermore, triethylcholine is taken up by the CHT and can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which then acts as a "false neurotransmitter."[2] This dual action makes triethylcholine iodide a crucial compound for investigating the dynamics of choline uptake, ACh synthesis, and cholinergic neurotransmission. These application notes provide detailed protocols for utilizing this compound to inhibit high-affinity choline uptake in experimental settings.

Mechanism of Action

This compound exerts its effects on cholinergic neurons through two primary mechanisms:

  • Competitive Inhibition of the High-Affinity Choline Transporter (CHT): Triethylcholine competes with endogenous choline for binding to the CHT (encoded by the SLC5A7 gene), thereby reducing the uptake of choline into the presynaptic terminal.[2][3] This inhibition is a critical factor in its ability to disrupt acetylcholine synthesis, as the high-affinity uptake of choline is the rate-limiting step in this process.[4]

  • Formation of a False Neurotransmitter: Once transported into the neuron, triethylcholine can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine.[2] This acetylated form is then packaged into synaptic vesicles and released upon neuronal stimulation, acting as a false neurotransmitter.[2] Acetyltriethylcholine has a significantly lower potency at postsynaptic cholinergic receptors compared to acetylcholine, leading to a reduction in cholinergic signaling.

Data Presentation

The inhibitory potency of compounds on the high-affinity choline transporter is typically quantified by their IC50 or Ki values. While extensive data is available for the classical CHT inhibitor hemicholinium-3 (B1673050) (HC-3), specific quantitative values for this compound are not as readily available in the surveyed literature. The table below provides data for HC-3 as a reference. Researchers are encouraged to determine the IC50 of this compound empirically using the protocols provided herein.

CompoundInhibitor TypeIC50KiOrganism/SystemReference
This compound CompetitiveNot ReportedNot Reported--
Hemicholinium-3 (HC-3)Competitive20.4 nM1-5 nMHEK cells expressing human CHT[5][6]

Note: IC50 and Ki values are dependent on experimental conditions, including substrate concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Cholinergic_Synapse_and_TEC_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CHT High-Affinity Choline Transporter (CHT) ChAT Choline Acetyltransferase (ChAT) CHT->ChAT Choline ACh_Vesicle Synaptic Vesicle (ACh) ChAT->ACh_Vesicle Synthesizes ACh TEC_Vesicle Synaptic Vesicle (Acetyl-TEC) ChAT->TEC_Vesicle Synthesizes Acetyl-TEC ACh ACh ACh_Vesicle->ACh Release AcetylTEC Acetyl-TEC TEC_Vesicle->AcetylTEC Release (False Transmitter) Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA Produces AcetylCoA->ChAT Choline Choline Choline->CHT Uptake TEC Triethylcholine Iodide (TEC) TEC->CHT Competitive Inhibition TEC->ChAT TEC as substrate AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptors (AChR) ACh->AChR Binds AcetylTEC->AChR Weakly Binds AChE->Choline Recycling Response Postsynaptic Response AChR->Response Activates

Caption: Mechanism of this compound Action.

HACU_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis prep_cells Prepare Neuronal Cell Culture or Synaptosomes preincubation Pre-incubate with this compound (or other inhibitors) prep_cells->preincubation prep_buffers Prepare Assay Buffers prep_buffers->preincubation add_radiolabel Add [3H]-Choline preincubation->add_radiolabel incubation Incubate to allow uptake add_radiolabel->incubation wash Wash to remove unincorporated [3H]-Choline incubation->wash lysis Lyse cells/synaptosomes wash->lysis scintillation Scintillation Counting to measure [3H] uptake lysis->scintillation data_analysis Data Analysis: - Determine total vs. non-specific uptake - Calculate IC50 scintillation->data_analysis

Caption: High-Affinity Choline Uptake (HACU) Assay Workflow.

Experimental Protocols

Protocol 1: High-Affinity Choline Uptake (HACU) Assay in Cultured Neuronal Cells

This protocol describes a radiolabel-based assay to measure the inhibition of high-affinity choline uptake by this compound in cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neuronal cultures).[1][4]

Materials:

  • Cultured neuronal cells

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)

  • [³H]-Choline chloride

  • This compound

  • Hemicholinium-3 (HC-3) for determining non-specific uptake

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

Procedure:

  • Cell Plating: Plate neuronal cells in multi-well plates and culture until they reach the desired confluency or differentiation state.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or KRH buffer).

    • Prepare a range of working concentrations of this compound by serial dilution in KRH buffer.

    • Prepare a stock solution of HC-3 (e.g., 10 mM in water). A working concentration of 10 µM HC-3 is typically used to define non-specific uptake.

    • Prepare the [³H]-Choline working solution in KRH buffer. The final concentration of choline in the assay should be in the low micromolar range to selectively measure high-affinity uptake.

  • Assay:

    • Aspirate the culture medium from the wells and wash the cells gently with pre-warmed KRH buffer.

    • Add the KRH buffer containing the different concentrations of this compound to the respective wells. For control wells, add KRH buffer alone (for total uptake) or KRH buffer with 10 µM HC-3 (for non-specific uptake).

    • Pre-incubate the cells with the inhibitors for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding the [³H]-Choline working solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be optimized to ensure initial velocity of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the high-affinity choline uptake by subtracting the counts per minute (CPM) of the HC-3-treated wells (non-specific uptake) from the CPM of all other wells.

    • Plot the percentage of inhibition of high-affinity choline uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: High-Affinity Choline Uptake Assay in Synaptosomes

This protocol is adapted for use with synaptosomes, which are isolated presynaptic nerve terminals.

Materials:

  • Fresh brain tissue (e.g., from rodent cortex or striatum)

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Homogenizer

  • Centrifuge

  • KRH buffer

  • [³H]-Choline chloride

  • This compound

  • Hemicholinium-3 (HC-3)

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Synaptosomes:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2 fraction).

    • Resuspend the P2 pellet in KRH buffer.

  • HACU Assay:

    • The assay procedure is similar to that for cultured cells (Protocol 1, step 3). Aliquots of the synaptosomal suspension are used in place of adherent cells.

  • Termination of Uptake:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer. This separates the synaptosomes from the radioactive medium.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • The data analysis is the same as for the cultured cell assay (Protocol 1, step 6).

Troubleshooting

  • High background (non-specific uptake): Ensure the concentration of HC-3 is sufficient to block all high-affinity uptake. Optimize washing steps to effectively remove unincorporated [³H]-Choline.

  • Low signal (total uptake): Check the viability and density of cells or the quality of the synaptosomal preparation. Ensure the specific activity of the [³H]-Choline is adequate. Optimize incubation times.

  • High variability between replicates: Ensure accurate and consistent pipetting. Maintain consistent timing for all steps of the assay. Ensure uniform cell plating and health.

Conclusion

This compound is a valuable pharmacological tool for the investigation of cholinergic neurotransmission. By competitively inhibiting the high-affinity choline transporter and acting as a precursor to a false neurotransmitter, it allows for the detailed study of the processes that regulate acetylcholine synthesis and release. The protocols provided here offer a framework for researchers to quantitatively assess the inhibitory effects of this compound on high-affinity choline uptake in various experimental models.

References

Application Notes and Protocols for Triethylcholine Iodide in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) iodide is a valuable pharmacological tool for the investigation of cholinergic synaptic transmission in electrophysiological studies. By acting as a precursor to a "false neurotransmitter," TEC provides a unique methodology to explore the ramifications of modified acetylcholine (B1216132) (ACh) synthesis and release. This document offers comprehensive application notes and detailed protocols for the effective use of TEC iodide in a variety of electrophysiological experiments.

Mechanism of Action

Triethylcholine, a structural analogue of choline (B1196258), is actively transported into the presynaptic nerve terminal via the high-affinity choline transporter (CHT).[1] Following its uptake, TEC is acetylated by the enzyme choline acetyltransferase (ChAT), leading to the formation of acetyltriethylcholine (acetyl-TEC).[1] This newly synthesized compound is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation, where it functions as a "false transmitter."[1]

The critical characteristic of acetyl-TEC is its substantially lower affinity and efficacy at postsynaptic nicotinic and muscarinic acetylcholine receptors in comparison to the endogenous neurotransmitter, acetylcholine.[2] This disparity results in a diminished postsynaptic response, manifesting as a frequency-dependent depression of synaptic transmission. This effect is particularly pronounced during high rates of nerve stimulation, as the readily releasable pool of synaptic vesicles becomes increasingly populated with the less potent acetyl-TEC.[3][4]

Applications in Electrophysiology

The unique mechanism of action of triethylcholine iodide lends itself to several key applications in the field of electrophysiology:

  • Investigation of Synaptic Fatigue: By substituting the natural, potent neurotransmitter with a less effective surrogate, TEC facilitates the study of the underlying mechanisms of synaptic fatigue, especially under conditions of sustained high-frequency neuronal activity.

  • Elucidation of Cholinergic Pathways: TEC can be employed to selectively impair cholinergic transmission, thereby enabling researchers to delineate the specific roles of cholinergic pathways within complex neural circuits.

  • High-Throughput Drug Screening: A TEC-induced model of cholinergic deficit can serve as a robust platform for the screening and evaluation of novel pharmaceutical compounds designed to enhance or restore cholinergic function.

Quantitative Data Summary

The following table provides a summary of quantitative data derived from various electrophysiological experiments that have utilized triethylcholine.

ParameterValueSpecies/PreparationReference
In Vivo Dosage
Intravenous (Rabbit)100 mg/kgConscious Rabbit[3]
In Vitro Concentration
Neuromuscular Junction1 mMFrog Sartorius Muscle[3]
Receptor Binding Affinity (Acetylcholine vs. Analogs)
Nicotinic AChR Kd (Acetylcholine)106 ± 6 µMMuscle Nicotinic Receptor[2]
Nicotinic AChR Kd (Choline)4.1 ± 0.5 mMMuscle Nicotinic Receptor[2]
Electrophysiological Effects
Miniature Endplate Potential (MEPP) Frequency~50-55% reductionFrog Neuromuscular Junction (with ACh/Carbachol)[5]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology at the Mammalian Neuromuscular Junction (Rat Phrenic Nerve-Hemidiaphragm)

This protocol details a method to evaluate the impact of this compound on neuromuscular transmission within an isolated rat phrenic nerve-hemidiaphragm preparation.

Materials:

  • This compound

  • Krebs-Henseleit Solution (see recipe below)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Standard dissection instruments

  • Organ bath equipped with stimulating and recording electrodes

  • A complete electrophysiology rig, including an amplifier, digitizer, and a computer with data acquisition and analysis software

Krebs-Henseleit Solution Recipe:

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11

This solution should be prepared fresh for each experiment and continuously aerated with carbogen gas to maintain a stable pH of 7.4.

Procedure:

  • Preparation of the Neuromuscular Junction:

    • Humanely euthanize a rat in accordance with approved institutional guidelines.

    • Carefully dissect the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath filled with Krebs-Henseleit solution. The solution should be maintained at a physiological temperature of 32-37°C and be continuously bubbled with carbogen.

  • Electrophysiological Recording Setup:

    • Place a stimulating electrode on the phrenic nerve and a recording electrode (either intracellular or extracellular) on the surface of the diaphragm muscle in the vicinity of the endplate region.

    • Establish a stable baseline recording of either nerve-evoked muscle contractions or postsynaptic potentials.

  • Application of this compound:

    • Prepare a concentrated stock solution of this compound dissolved in Krebs-Henseleit solution.

    • Add the stock solution to the organ bath to achieve the desired final working concentration (a starting range of 100 µM to 1 mM is recommended).

    • Allow the preparation to incubate in the presence of TEC for a minimum of 30-60 minutes to ensure adequate uptake and subsequent conversion to acetyl-TEC.

  • Stimulation and Data Acquisition:

    • Apply electrical stimulation to the phrenic nerve. To observe the characteristic frequency-dependent block induced by TEC, it is imperative to employ a high-frequency stimulation protocol (e.g., trains of stimuli at 50-100 Hz).

    • Record the evoked muscle tension or the excitatory postsynaptic potentials (EPSPs).

    • In addition, record spontaneous miniature endplate potentials (MEPPs) to assess any potential presynaptic effects on the quantal release of neurotransmitter.

  • Data Analysis:

    • Measure the amplitude of the evoked responses both before and after the application of TEC.

    • Quantify the degree of synaptic depression observed during the high-frequency stimulation train.

    • Determine the frequency and amplitude of the recorded MEPPs.

Protocol 2: Whole-Cell Patch-Clamp Recording from Acute Brain Slices

This protocol provides a step-by-step guide for investigating the effects of this compound on synaptic transmission in acute brain slices.

Materials:

  • This compound

  • Artificial Cerebrospinal Fluid (aCSF) (see recipe below)

  • Sucrose-based cutting solution

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibrating microtome (Vibratome)

  • A complete patch-clamp electrophysiology setup, including a microscope with differential interference contrast (DIC) optics, micromanipulators, an amplifier, a digitizer, and a computer.

  • Borosilicate glass capillaries for fabricating patch pipettes

Artificial Cerebrospinal Fluid (aCSF) Recipe:

ComponentConcentration (mM)
NaCl125
KCl2.5
NaH2PO41.25
MgCl21
CaCl22
NaHCO325
Glucose25

This solution should be prepared fresh daily and continuously aerated with carbogen gas to maintain a stable pH of 7.4.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent following institutionally approved protocols.

    • Rapidly excise the brain and immerse it in ice-cold, carbogen-saturated sucrose-based cutting solution.

    • Utilize a vibratome to prepare 300-400 µm thick slices of the specific brain region of interest.

    • Transfer the freshly cut slices to a holding chamber containing aCSF maintained at 32-34°C for a recovery period of at least 30 minutes. Subsequently, the slices can be maintained at room temperature.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a single slice to the recording chamber and ensure continuous perfusion with carbogenated aCSF at a flow rate of 1.5-2 mL/min.[6]

    • Identify and visualize individual neurons using a microscope equipped with DIC optics.

    • Pull patch pipettes from borosilicate glass capillaries, aiming for a resistance of 3-7 MΩ when filled with the appropriate internal solution.[6]

    • Establish a stable whole-cell patch-clamp recording from a target neuron.

  • Application of this compound:

    • Prepare a stock solution of this compound in aCSF.

    • Bath-apply the TEC at the desired final concentration (e.g., in the range of 100 µM to 1 mM) via the perfusion system.

    • Allow for an incubation period of 20-30 minutes to ensure equilibration.

  • Stimulation and Data Acquisition:

    • Position a stimulating electrode in a region known to provide synaptic input to the recorded neuron.

    • Record baseline synaptic responses, such as excitatory postsynaptic potentials (EPSPs) or excitatory postsynaptic currents (EPSCs).

    • Following the application of TEC, record any changes in the synaptic responses. It is recommended to use a high-frequency stimulation protocol to assess for use-dependent depression of synaptic transmission.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay time of the recorded postsynaptic currents or potentials.

    • Calculate the paired-pulse ratio to evaluate potential changes in presynaptic release probability.

    • Quantify the degree of synaptic depression observed during the high-frequency stimulation trains.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane TEC Triethylcholine (TEC) CHT Choline Transporter (CHT) TEC->CHT Choline Choline Choline->CHT TEC_in TEC (intracellular) CHT->TEC_in ChAT Choline Acetyltransferase (ChAT) TEC_in->ChAT AcetylTEC Acetyl-TEC (False Transmitter) ChAT->AcetylTEC Vesicle Synaptic Vesicle AcetylTEC->Vesicle AcetylTEC_vesicle Acetyl-TEC in Vesicle Vesicle->AcetylTEC_vesicle Release Release AcetylTEC_vesicle->Release AcetylTEC_released Acetyl-TEC Release->AcetylTEC_released nAChR Nicotinic AChR AcetylTEC_released->nAChR mAChR Muscarinic AChR AcetylTEC_released->mAChR Reduced_Response Reduced Postsynaptic Response (EPSP/C) nAChR->Reduced_Response mAChR->Reduced_Response

Caption: Signaling pathway of triethylcholine as a false neurotransmitter precursor.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Prepare_Solutions Prepare Krebs-Henseleit/ aCSF and TEC Stock Dissect_Tissue Dissect Tissue (e.g., Brain Slice or Neuromuscular Junction) Prepare_Solutions->Dissect_Tissue Mount_Tissue Mount Tissue in Recording Chamber Dissect_Tissue->Mount_Tissue Establish_Baseline Establish Stable Baseline Recording Mount_Tissue->Establish_Baseline Apply_TEC Bath Apply This compound Establish_Baseline->Apply_TEC Incubate Incubate (20-60 min) Apply_TEC->Incubate Stimulate Apply High-Frequency Stimulation Protocol Incubate->Stimulate Record_Data Record Postsynaptic Responses Stimulate->Record_Data Measure_Amplitudes Measure Response Amplitudes Record_Data->Measure_Amplitudes Analyze_Fatigue Analyze Synaptic Fatigue/Depression Measure_Amplitudes->Analyze_Fatigue Analyze_Spontaneous Analyze Spontaneous Events (MEPPs/mEPSCs) Analyze_Fatigue->Analyze_Spontaneous

Caption: Experimental workflow for in vitro electrophysiology with triethylcholine.

References

Application Notes and Protocols for Measuring Choline Acetyltransferase Inhibition by Triethylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) acetyltransferase (ChAT) is a critical enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh) from its precursors, choline and acetyl-coenzyme A (acetyl-CoA).[1] The proper functioning of cholinergic systems is essential for numerous neurological processes, and alterations in ChAT activity are implicated in various neurological disorders, including Alzheimer's disease.[1][2] Triethylcholine (B1219574) (TEC) is a synthetic compound that mimics choline and interferes with cholinergic transmission by affecting the synthesis of acetylcholine.[3] Understanding the interaction between TEC and ChAT is crucial for neuroscience research and drug development. These application notes provide detailed methodologies for measuring the inhibitory effects of triethylcholine on choline acetyltransferase.

Triethylcholine acts as a competitive substrate for ChAT, meaning it competes with the natural substrate, choline, for the active site of the enzyme.[4][5] Upon binding, ChAT acetylates triethylcholine to form acetyltriethylcholine, a "false neurotransmitter."[5] This product does not effectively activate postsynaptic acetylcholine receptors, leading to a reduction in cholinergic signaling. Therefore, the "inhibition" of acetylcholine synthesis by triethylcholine is a result of the diversion of the enzyme's catalytic activity towards the production of a non-functional acetylcholine analog.

Signaling Pathway of Acetylcholine Synthesis

The synthesis of acetylcholine is a single-step reaction catalyzed by choline acetyltransferase in the cytoplasm of cholinergic neurons.[6] Choline is transported into the presynaptic terminal, where it reacts with acetyl-CoA, derived from mitochondrial metabolism, to form acetylcholine. The newly synthesized acetylcholine is then packaged into synaptic vesicles for subsequent release into the synaptic cleft upon neuronal depolarization.

Acetylcholine_Synthesis cluster_presynaptic Presynaptic Neuron Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA Produces Pyruvate Pyruvate Pyruvate->Mitochondrion Enters ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline_transporter Choline Transporter (CHT) Choline_in Choline Choline_transporter->Choline_in Uptake Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesizes VAChT VAChT ACh->VAChT Enters Vesicle Synaptic Vesicle VAChT->Vesicle Packages into

Caption: Acetylcholine synthesis pathway in the presynaptic neuron.

Mechanism of Triethylcholine Action

Triethylcholine's primary mechanism of action is as a competitive substrate for choline acetyltransferase. It is transported into the cholinergic nerve terminal via the high-affinity choline transporter, where it competes with endogenous choline for the active site of ChAT. The enzyme then catalyzes the acetylation of triethylcholine, producing acetyltriethylcholine. This "false neurotransmitter" is subsequently packaged into synaptic vesicles and released upon nerve stimulation. However, acetyltriethylcholine has significantly lower efficacy at postsynaptic acetylcholine receptors compared to acetylcholine, leading to a reduction in cholinergic neurotransmission.

TEC_Mechanism cluster_competition Competition at ChAT Active Site cluster_outcome Outcome Choline Choline (Natural Substrate) ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Binds TEC Triethylcholine (TEC) (Competitive Substrate) TEC->ChAT Binds ACh Acetylcholine (ACh) (Functional Neurotransmitter) ChAT->ACh Produces AcetylTEC Acetyltriethylcholine ('False' Neurotransmitter) ChAT->AcetylTEC Produces AcetylCoA Acetyl-CoA AcetylCoA->ChAT Normal_Signaling Normal Cholinergic Signaling Reduced_Signaling Reduced Cholinergic Signaling

Caption: Competitive substrate mechanism of triethylcholine.

Experimental Protocols for Measuring ChAT Inhibition

Several methods can be employed to measure the activity of choline acetyltransferase and the inhibitory effect of triethylcholine. The most common are radiochemical assays, which are highly sensitive and specific. Colorimetric assays provide a non-radioactive alternative.

Assay Method Principle Advantages Disadvantages
Radiochemical Assay Measures the transfer of a radiolabeled acetyl group from [³H]- or [¹⁴C]-acetyl-CoA to choline, forming radiolabeled acetylcholine.[7][8] The product is then separated from the unreacted substrate and quantified by scintillation counting.[7][8]High sensitivity and specificity. Considered the gold standard for ChAT activity measurement.Requires handling of radioactive materials and specialized equipment for detection and disposal.
Colorimetric Assay A coupled enzyme assay where the coenzyme A (CoA) produced during the ChAT reaction reacts with a chromogenic agent, such as 4,4'-dithiopyridine, to produce a colored product that can be measured spectrophotometrically.[9][10]Does not involve radioactivity. Suitable for high-throughput screening.May be less sensitive than radiochemical assays and prone to interference from other thiol-containing compounds in the sample.
Protocol 1: Radiochemical Assay for ChAT Inhibition by Triethylcholine

This protocol is adapted from the method described by Fonnum and is a widely used radiochemical assay for ChAT activity.

Materials:

  • Recombinant or purified choline acetyltransferase (ChAT) or tissue homogenate containing ChAT

  • [³H]-Acetyl-Coenzyme A (specific activity 1-10 Ci/mmol)

  • Choline chloride

  • Triethylcholine (TEC) chloride

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.4)

  • EDTA (10 mM)

  • Physostigmine or another cholinesterase inhibitor (to prevent acetylcholine degradation)

  • Sodium tetraphenylboron in an organic solvent (e.g., acetonitrile) for acetylcholine precipitation

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a stock solution of ChAT enzyme or tissue homogenate in sodium phosphate buffer on ice. The final protein concentration will need to be optimized for linear reaction kinetics.

  • Inhibitor Preparation: Prepare a stock solution of triethylcholine in distilled water. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing:

    • 50 mM Sodium phosphate buffer, pH 7.4

    • 10 mM EDTA

    • 0.1 mM Physostigmine

    • 10 mM Choline chloride

    • A range of triethylcholine concentrations (e.g., 0-100 mM)

  • Assay Initiation:

    • In a microcentrifuge tube, add the reaction mixture.

    • Add the enzyme preparation to the tube.

    • Initiate the reaction by adding [³H]-Acetyl-CoA (final concentration 0.1-0.5 mM).

    • The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Product Separation:

    • Stop the reaction by placing the tubes on ice and adding a solution of sodium tetraphenylboron in an organic solvent. This will precipitate the [³H]-acetylcholine.

    • Vortex the tubes and centrifuge to pellet the precipitate.

    • Carefully aspirate the supernatant.

    • Wash the pellet with additional organic solvent to remove any unreacted [³H]-acetyl-CoA.

  • Quantification:

    • Dissolve the washed pellet in a suitable solvent.

    • Transfer the dissolved pellet to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of acetylcholine formation in the presence and absence of triethylcholine.

    • Plot the percentage of inhibition against the logarithm of the triethylcholine concentration to determine the IC₅₀ value (the concentration of TEC that inhibits 50% of ChAT activity).

Radiochemical_Assay_Workflow A Prepare Reagents (ChAT, [3H]Acetyl-CoA, Choline, TEC) B Set up Reaction Mixtures (with varying TEC concentrations) A->B C Initiate Reaction with [3H]Acetyl-CoA B->C D Incubate at 37°C C->D E Terminate Reaction & Precipitate [3H]ACh (add Sodium Tetraphenylboron) D->E F Separate Precipitate (Centrifugation) E->F G Wash Pellet F->G H Quantify Radioactivity (Liquid Scintillation Counting) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Experimental workflow for the radiochemical ChAT inhibition assay.

Protocol 2: Colorimetric Assay for ChAT Inhibition by Triethylcholine

This protocol is based on the reaction of the produced CoA with a chromogenic reagent.

Materials:

  • Recombinant or purified choline acetyltransferase (ChAT) or tissue homogenate

  • Acetyl-Coenzyme A

  • Choline chloride

  • Triethylcholine (TEC) chloride

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 4,4'-dithiopyridine (DTDP) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ChAT enzyme or tissue homogenate in the reaction buffer.

    • Prepare stock solutions of acetyl-CoA, choline, and triethylcholine in the reaction buffer.

    • Prepare a stock solution of the chromogenic agent (DTDP or DTNB) in a suitable solvent.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the reaction buffer.

    • Add varying concentrations of triethylcholine to the appropriate wells.

    • Add the ChAT enzyme preparation to all wells except the blank controls.

    • Include controls: a no-enzyme control (blank), and a no-inhibitor control (100% activity).

  • Reaction Initiation:

    • Prepare a substrate mixture containing acetyl-CoA and choline.

    • Initiate the reaction by adding the substrate mixture to all wells.

    • Immediately add the chromogenic agent to all wells.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 15-30 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 324 nm for DTDP) at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance over time) for each concentration of triethylcholine.

    • Determine the percentage of inhibition for each TEC concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the triethylcholine concentration to calculate the IC₅₀ value.

Data Presentation

As triethylcholine acts as a competitive substrate, the inhibitory effect is dependent on the concentration of the natural substrate, choline. Therefore, it is recommended to perform the inhibition assays at multiple fixed concentrations of choline to fully characterize the competitive nature of triethylcholine. The results can be presented as IC₅₀ values at different choline concentrations.

Example Data Table:

Choline Concentration (mM)Triethylcholine IC₅₀ (mM)
1[Insert experimental value]
5[Insert experimental value]
10[Insert experimental value]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the inhibitory effects of triethylcholine on choline acetyltransferase. Both radiochemical and colorimetric assays are presented, allowing for flexibility based on laboratory capabilities. By understanding the competitive substrate mechanism of triethylcholine and employing these detailed methodologies, scientists can further elucidate the role of this compound in cholinergic neurotransmission and its potential applications in neuroscience research and drug development.

References

practical applications of triethylcholine iodide in Alzheimer's research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Triethylcholine (B1219574) Iodide in Alzheimer's Research

Triethylcholine (TEC) iodide serves as a valuable research tool for investigating the cholinergic deficit characteristic of Alzheimer's disease. By acting as a competitive inhibitor of the high-affinity choline (B1196258) transporter (CHT), TEC disrupts the synthesis of acetylcholine (B1216132) (ACh), the primary neurotransmitter implicated in memory and learning.[1][2][3] This targeted disruption allows for the creation of animal models that exhibit cognitive deficits analogous to those observed in the early stages of Alzheimer's disease.

Mechanism of Action:

Triethylcholine mimics choline and is transported into the presynaptic terminal of cholinergic neurons by CHT.[1][2] Inside the neuron, TEC interferes with the synthesis of acetylcholine. While the precise mechanism is not fully elucidated, it is understood that TEC acts as a "false neurotransmitter" precursor.[1][4] It competes with endogenous choline, thereby reducing the amount of acetylcholine synthesized and packaged into synaptic vesicles.[2] This leads to a decline in cholinergic neurotransmission, particularly in frequently firing neurons, which is a key aspect of the cholinergic hypothesis of Alzheimer's disease.[2]

Applications in Alzheimer's Research:

  • Modeling Cholinergic Dysfunction: The primary application of triethylcholine iodide in Alzheimer's research is the induction of a transient and dose-dependent cholinergic deficit in animal models. This allows researchers to study the behavioral and neurochemical consequences of reduced acetylcholine levels, which are a hallmark of Alzheimer's disease.[5]

  • Screening of Pro-Cognitive Compounds: Animal models with TEC-induced memory impairment provide a platform for the preclinical evaluation of potential therapeutic agents. Researchers can assess the efficacy of novel compounds, such as acetylcholinesterase inhibitors or muscarinic and nicotinic receptor agonists, in reversing the cognitive deficits induced by TEC.

  • Investigating the Role of the Cholinergic System in Cognition: By selectively disrupting the cholinergic system, researchers can gain a deeper understanding of its role in various cognitive domains, including attention, learning, and memory.[3][5]

Experimental Protocols

Protocol 1: Induction of Cholinergic Deficit and Assessment of Cognitive Impairment in a Rodent Model

Objective: To induce a transient cognitive deficit in rodents using this compound to model the cholinergic dysfunction associated with Alzheimer's disease.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Rodent model (e.g., Wistar rats or C57BL/6 mice)

  • Apparatus for behavioral testing (e.g., Morris water maze, Y-maze, or passive avoidance chamber)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be adjusted to deliver the desired dose based on the animal's body weight. Intravenous administration of 10–25 mg/kg of this compound has been shown to produce moderate exercise intolerance in rabbits.[1] Dosages for inducing cognitive deficits in rodents may need to be optimized.

  • Administration: Administer the this compound solution to the animals via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. The choice of administration route will depend on the desired systemic or central nervous system-specific effects.

  • Behavioral Testing: At a predetermined time point following administration (e.g., 30-60 minutes), subject the animals to a battery of behavioral tests to assess cognitive function. The specific tests will depend on the cognitive domain of interest.

    • Spatial Memory: Morris water maze or Barnes maze.

    • Short-Term Working Memory: Y-maze spontaneous alternation.

    • Fear Memory: Passive avoidance or fear conditioning.

  • Data Analysis: Analyze the behavioral data to compare the performance of the this compound-treated group with a saline-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Data Presentation

Parameter Description Example Value/Range Reference
Animal Model Species and strain of the experimental animal.Wistar Rats[6]
Compound The chemical used to induce the cholinergic deficit.This compound[1]
Dosage The amount of compound administered per unit of body weight.10-25 mg/kg (intravenous, rabbit model for motor effects)[1]
Administration Route The method of delivering the compound to the animal.Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.)N/A
Behavioral Test The method used to assess cognitive function.Morris Water Maze, Y-MazeN/A
Primary Outcome The key metric measured in the behavioral test.Escape latency, percentage of spontaneous alternationsN/A

Visualizations

G cluster_mechanism Mechanism of Triethylcholine Action Choline Choline CHT Choline Transporter (CHT) Choline->CHT Uptake ChAT Choline Acetyltransferase (ChAT) Choline->ChAT TEC Triethylcholine TEC->CHT Competitive Inhibition Reduced_ACh Reduced ACh Synthesis TEC->Reduced_ACh Interference Presynaptic_Terminal Presynaptic Terminal CHT->Presynaptic_Terminal AcetylCoA Acetyl-CoA Presynaptic_Terminal->AcetylCoA Presynaptic_Terminal->ChAT AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging Reduced_ACh->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Impaired_Signal Impaired Signal Transmission Postsynaptic_Receptor->Impaired_Signal

Caption: Mechanism of Triethylcholine-Induced Cholinergic Deficit.

G cluster_workflow Experimental Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Control_Group Control Group (Saline) Group_Assignment->Control_Group TEC_Group TEC Group (this compound) Group_Assignment->TEC_Group Administration Administration (i.p. or i.c.v.) Control_Group->Administration TEC_Group->Administration Waiting_Period Waiting Period (30-60 min) Administration->Waiting_Period Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Waiting_Period->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results End End Results->End

Caption: Workflow for a TEC-Induced Cognitive Deficit Study.

References

Troubleshooting & Optimization

solubility issues of triethylcholine iodide in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of triethylcholine (B1219574) iodide in physiological buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is triethylcholine iodide and what is its primary mechanism of action?

A1: this compound is a synthetic quaternary ammonium (B1175870) salt that acts as a competitive inhibitor of the high-affinity choline (B1196258) transporter (CHT).[1][2] By mimicking choline, it interferes with the uptake of choline into presynaptic nerve terminals, which is the rate-limiting step in acetylcholine (B1216132) synthesis.[3][4][5] This leads to a reduction in the production of acetylcholine, effectively causing a failure of cholinergic transmission, particularly at neuromuscular junctions.[6][7] Due to this action, it is often referred to as a "false transmitter" precursor.[1]

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: Can I dissolve this compound in organic solvents?

A3: Yes, for creating stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) can be used. Acetylthiocholine (B1193921) iodide, a similar compound, is soluble in DMSO and dimethylformamide at approximately 30 mg/mL.[10] When using a stock solution in an organic solvent for aqueous-based experiments, ensure the final concentration of the organic solvent is low enough to not cause physiological effects.

Q4: How should I store this compound powder and its solutions?

A4: this compound powder should be stored in a cool, dark place, and kept in a tightly sealed container to prevent moisture absorption. For solutions, it is recommended to prepare them fresh for each experiment. If a stock solution needs to be stored, it should be kept at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Solubility and Preparation Data

The following table summarizes the available solubility data for compounds structurally related to this compound. This information can be used as a guideline for preparing your experimental solutions.

CompoundSolvent/BufferpHApproximate Solubility
Acetylthiocholine iodidePBS7.2~ 10 mg/mL[10]
Acetylthiocholine iodideDMSO-~ 30 mg/mL[10]
Acetylthiocholine iodideDimethylformamide-~ 30 mg/mL[10]

Disclaimer: The data presented above is for acetylthiocholine iodide and should be used as an estimation for this compound. It is recommended to perform small-scale solubility tests to determine the precise solubility in your specific experimental buffer.

Experimental Protocols

Protocol for Preparing a 10 mg/mL Solution in PBS (pH 7.2):

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolving: Add the powder to a sterile conical tube. Add 1 mL of sterile PBS (pH 7.2).

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Usage: Use the freshly prepared solution immediately for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to physiological buffer The concentration of this compound exceeds its solubility limit in the buffer. The buffer's pH or ionic strength is affecting solubility.- Prepare a more dilute solution. - First, dissolve the compound in a small amount of DMSO, then add it to the buffer while vortexing. - Adjust the pH of the buffer, as solubility can be pH-dependent.
Cloudy or hazy solution Incomplete dissolution or presence of insoluble impurities.- Increase mixing time or use a magnetic stirrer. - Gentle warming of the solution in a water bath (not exceeding 37°C) may aid dissolution. - Centrifuge the solution and use the clear supernatant.
Solution color change (e.g., yellowing) Potential degradation of the compound, especially the iodide ion, which can be sensitive to light and oxidation.- Prepare solutions fresh and protect them from light by using amber tubes or wrapping tubes in foil. - Store stock solutions at -20°C and minimize exposure to room temperature.

Visualizations

Signaling Pathway: Inhibition of Acetylcholine Synthesis by Triethylcholine

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Choline CHT High-Affinity Choline Transporter (CHT) Choline_ext->CHT Uptake TEC_ext Triethylcholine TEC_ext->CHT Competitive Inhibition Choline_int Choline CHT->Choline_int TEC_int Triethylcholine CHT->TEC_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT TEC_int->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh False_NT Acetyltriethylcholine (False Neurotransmitter) ChAT->False_NT Vesicle Synaptic Vesicle ACh->Vesicle Packaging False_NT->Vesicle Packaging ACh_release ACh Vesicle->ACh_release Exocytosis False_NT_release Acetyltriethylcholine Vesicle->False_NT_release Exocytosis AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binding & Activation False_NT_release->AChR Weak/No Binding Response Postsynaptic Response AChR->Response No_Response Reduced/No Response AChR->No_Response workflow start Start: Weigh This compound dissolve Add Physiological Buffer (e.g., PBS) start->dissolve vortex Vortex for 1-2 minutes dissolve->vortex check Visually Inspect for Complete Dissolution vortex->check precipitate Precipitate or Cloudiness Observed check->precipitate No clear Solution is Clear check->clear Yes troubleshoot Troubleshooting: - Use co-solvent (DMSO) - Gentle warming (37°C) - Prepare a more dilute solution precipitate->troubleshoot troubleshoot->dissolve use Use Freshly Prepared Solution in Experiment clear->use

References

Technical Support Center: Optimizing Triethylcholine Iodide Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of triethylcholine (B1219574) iodide in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is triethylcholine iodide and how does it work in vivo?

Triethylcholine (TEC) iodide is a synthetic analog of choline (B1196258). In vivo, it acts as a competitive antagonist at the high-affinity choline transporter in presynaptic cholinergic nerve terminals. This interference with choline uptake leads to a depletion of choline required for acetylcholine (B1216132) (ACh) synthesis. Consequently, with sustained neuronal activity, there is a progressive failure of cholinergic transmission. Furthermore, TEC can be acetylated to form acetyltriethylcholine, which acts as a "false neurotransmitter." This molecule is released from nerve terminals but is significantly less potent at activating postsynaptic ACh receptors compared to ACh, further contributing to the blockade of neuromuscular and autonomic functions.[1][2]

Q2: What are the expected physiological effects of this compound administration in animal models?

Administration of this compound typically results in a dose-dependent and activity-dependent muscle weakness, which can resemble symptoms of myasthenia gravis.[2] This weakness is often more pronounced after exercise or high-frequency nerve stimulation.[1] Other effects may include a transient drop in blood pressure due to its ganglion-blocking properties.[2] At high doses, respiratory distress and failure can occur, particularly following physical exertion.[3]

Q3: How should this compound be prepared for in vivo administration?

This compound is typically dissolved in a sterile, isotonic saline solution (0.9% NaCl) for injection. It is recommended to prepare fresh solutions daily to ensure stability and prevent contamination. The concentration of the solution should be calculated based on the desired dose and the volume to be administered to the animal, which should be appropriate for the chosen route of administration (e.g., intravenous, intraperitoneal).

Experimental Protocols

Protocol for Determining the Optimal Dose of this compound in a Mouse Model of Neuromuscular Blockade

Objective: To determine the dose of this compound that produces a significant, reproducible, and sub-lethal neuromuscular blockade in mice.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Animal scale

  • Apparatus for assessing neuromuscular function (e.g., grip strength meter, rotarod)

  • Syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)

Methodology:

  • Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in sterile saline. From this stock, prepare serial dilutions to obtain the desired dose range. Doses should be selected based on available literature, starting from a low dose and escalating.

  • Group Allocation: Randomly assign mice to different dose groups, including a vehicle control group (saline only). A minimum of 5-8 animals per group is recommended.

  • Baseline Measurements: Before drug administration, record baseline measurements of neuromuscular function (e.g., grip strength, time on rotarod).

  • Drug Administration: Administer the assigned dose of this compound or vehicle to each mouse. The volume of injection should be consistent across all groups.

  • Post-Dosing Monitoring: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the neuromuscular function tests.

  • Observation: Continuously monitor the animals for any signs of toxicity, such as respiratory distress, lethargy, or seizures.

  • Data Analysis: Analyze the data to determine the dose-response relationship. The optimal dose will be the one that produces a significant and reproducible effect on neuromuscular function without causing severe toxicity or mortality.

Data Presentation

Table 1: Toxicity Data for this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Observed Toxic Effects
RatOral930Ulceration or bleeding from the stomach, weight loss or decreased weight gain.
RabbitIntravenous100 (lethal dose after continuous exercise)Respiratory failure.

Table 2: Effective Doses of this compound in Rabbits

Dose (mg/kg)Route of AdministrationObserved Effects
10-25IntravenousSlight to moderate exercise intolerance.
50IntravenousMarked muscular weakness.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Membrane Choline Choline ChT Choline Transporter Choline->ChT Uptake TEC Triethylcholine TEC->ChT Competitive Inhibition AcTEC_synthesis Acetyltriethylcholine Synthesis TEC->AcTEC_synthesis Uptake & Acetylation ACh_synthesis Acetylcholine Synthesis ChT->ACh_synthesis Choline Supply ACh Acetylcholine ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging AcTEC Acetyltriethylcholine (False Transmitter) AcTEC_synthesis->AcTEC AcTEC->Vesicle Packaging Release Release Vesicle->Release AChR Acetylcholine Receptor Release->AChR ACh Binding (Reduced) Release->AChR AcTEC Binding (Weak Agonist) Effect Reduced Postsynaptic Effect AChR->Effect

Caption: Mechanism of Action of Triethylcholine.

Experimental_Workflow start Start: Dose-Response Study acclimatization Animal Acclimatization start->acclimatization dose_prep Prepare this compound Solutions acclimatization->dose_prep grouping Randomly Assign Animals to Groups (Vehicle + Dose Levels) dose_prep->grouping baseline Measure Baseline Neuromuscular Function grouping->baseline admin Administer this compound or Vehicle baseline->admin monitoring Monitor Neuromuscular Function at Time Points admin->monitoring toxicity Observe for Signs of Toxicity monitoring->toxicity data_analysis Analyze Dose-Response Data toxicity->data_analysis end Determine Optimal Dose data_analysis->end

Caption: Workflow for an In Vivo Dose-Response Study.

Troubleshooting Guide

Issue 1: No observable effect at the expected dose.

Troubleshooting_No_Effect start No Observable Effect check_prep Verify Drug Preparation and Dose Calculation start->check_prep check_admin Confirm Administration Technique and Route check_prep->check_admin Preparation OK increase_dose Solution: Increase Dose Systematically check_prep->increase_dose Error Found check_activity Is the experimental model sufficiently active? check_admin->check_activity Administration OK retrain Solution: Retrain on Administration Technique check_admin->retrain Error Found check_activity->increase_dose Yes increase_activity Solution: Increase animal activity/nerve stimulation check_activity->increase_activity No

Caption: Troubleshooting: No Observable Effect.

Issue 2: High mortality or severe toxicity observed.

  • Possible Cause: The administered dose is too high for the specific animal model, strain, or age.

  • Solution: Reduce the dose. Conduct a pilot study with a wider range of lower doses to determine the maximum tolerated dose (MTD). Ensure accurate calculation of the dose based on the animal's body weight.

Issue 3: High variability in response between animals.

  • Possible Cause 1: Inconsistent administration of the compound.

  • Solution 1: Ensure that the person administering the drug is well-trained and consistent in their technique, especially for intravenous injections.

  • Possible Cause 2: Differences in the baseline activity levels of the animals. The effect of triethylcholine is activity-dependent.

  • Solution 2: Standardize the activity level of the animals before and during the experiment. For example, use a forced exercise paradigm to ensure a consistent level of neuromuscular activity.

  • Possible Cause 3: Genetic variability within the animal colony.

  • Solution 3: Use a well-defined and genetically stable animal strain. Increase the number of animals per group to improve statistical power.

References

Technical Support Center: Troubleshooting Unexpected Results in Triethylcholine Iodide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triethylcholine (B1219574) iodide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes, offer frequently asked questions for quick reference, and supply detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is triethylcholine iodide and what is its primary mechanism of action?

Triethylcholine (TEC) iodide is a synthetic quaternary ammonium (B1175870) salt that is an analog of choline (B1196258). Its primary mechanism of action is to act as a competitive substrate for the high-affinity choline transporter (CHT), which is the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis in cholinergic neurons.[1] Once transported into the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine (ATEC). ATEC is then packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter."[2][3] ATEC is significantly less potent at activating cholinergic receptors compared to acetylcholine, leading to a reduction in cholinergic transmission.[2]

Q2: How does this compound differ from hemicholinium-3 (B1673050) (HC-3)?

Both triethylcholine and hemicholinium-3 are inhibitors of high-affinity choline uptake. However, they have distinct mechanisms and effects. HC-3 is a potent non-transportable competitive inhibitor of the choline transporter, effectively blocking choline entry and thereby inhibiting acetylcholine synthesis.[1] In contrast, triethylcholine is a transportable substrate for the choline transporter and subsequently acts as a precursor to a false neurotransmitter.[2] While both lead to a reduction in cholinergic function, the onset of effects with triethylcholine can be slower and dependent on neuronal activity to release the less potent acetyltriethylcholine.[1] Triethylcholine also has a weaker "curare-like" postjunctional blocking action compared to HC-3.[1]

Q3: What are the expected in vivo effects of this compound administration?

Administration of this compound in animal models typically leads to a slowly developing muscular weakness that is exacerbated by exercise, mimicking symptoms of myasthenia gravis.[4] It can also produce transient autonomic effects such as hypotension due to its ganglionic blocking actions.[4] The muscle weakness is often more pronounced in muscles stimulated at a higher frequency.[4] These effects are consistent with its mechanism of reducing the efficacy of cholinergic neuromuscular transmission.

Q4: What are the common off-target effects of triethylcholine?

Besides its primary action on the choline transport system, triethylcholine has been reported to have some off-target effects, although they are generally weaker than its primary action. These include a weak post-synaptic ganglion-blocking action and a slight "curare-like" effect at the neuromuscular junction.[1] At higher concentrations, it may also have a weak ability to initially facilitate acetylcholine release, possibly through a potassium channel blocking action similar to tetraethylammonium.[1]

Troubleshooting Guide

This guide is designed to help you troubleshoot common unexpected results in your this compound experiments.

Choline Uptake Assays
Question/Problem Possible Cause(s) Troubleshooting Steps
No inhibition or weak inhibition of choline uptake observed. 1. Incorrect concentration of this compound: The concentration may be too low to effectively compete with the labeled choline. 2. Degradation of this compound stock solution: Improper storage may have led to loss of activity. 3. High concentration of labeled choline: The concentration of radiolabeled choline in the assay may be too high, outcompeting the inhibitor. 4. Cell health issues: The cells or synaptosomes may not be viable or have active choline transporters.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. 2. Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 3. Use a concentration of labeled choline that is at or below the Km for the high-affinity choline transporter (typically in the low micromolar range). 4. Assess cell viability using a method like trypan blue exclusion or a commercial viability assay. Ensure proper handling and preparation of synaptosomes.
High background or non-specific choline uptake. 1. Inefficient washing: Residual radiolabeled choline may remain after the uptake period. 2. Presence of low-affinity choline transporters: These transporters are less sensitive to inhibition by triethylcholine. 3. Non-specific binding of radiolabel to the filter or plate. 1. Increase the number and volume of washes with ice-cold buffer after the incubation period. 2. Include a control with a high concentration of a non-transportable inhibitor like hemicholinium-3 to define the non-specific uptake. 3. Pre-soak filters in a buffer containing a high concentration of unlabeled choline to block non-specific binding sites.
Inconsistent results between experiments. 1. Variability in cell density or synaptosome concentration. 2. Inconsistent incubation times. 3. Temperature fluctuations during the assay. 1. Ensure accurate cell counting or protein quantification to normalize the uptake data. 2. Use a timer and be precise with all incubation steps. 3. Maintain a constant and accurate temperature (typically 37°C) throughout the assay.
Acetylcholine Release Assays
Question/Problem Possible Cause(s) Troubleshooting Steps
No reduction in acetylcholine release after this compound treatment. 1. Insufficient pre-incubation time: Triethylcholine needs to be taken up, acetylated, and packaged into vesicles to exert its effect. 2. Low neuronal activity: The release of the false neurotransmitter, acetyltriethylcholine, is dependent on neuronal stimulation. 3. Rapid clearance of triethylcholine. 1. Increase the pre-incubation time with this compound to allow for its conversion to the false transmitter. 2. Ensure that the stimulation protocol (e.g., high potassium or electrical stimulation) is sufficient to evoke robust neurotransmitter release. 3. Consider the stability and potential metabolism of triethylcholine in your preparation.
Unexpected increase in neurotransmitter release. 1. Initial facilitatory effect: Triethylcholine can have a weak, transient facilitatory effect on acetylcholine release, possibly via potassium channel blockade.[1]1. Analyze the time course of the effect. The initial increase should be followed by a decrease in cholinergic signaling as acetyltriethylcholine is released.
Cell Viability and Cytotoxicity Assays
Question/Problem Possible Cause(s) Troubleshooting Steps
Unexpected cytotoxicity observed. 1. High concentration of this compound: Like many pharmacological agents, high concentrations can be toxic. 2. Off-target effects. 3. Contamination of the compound. 1. Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range for your cell type. 2. Consider potential off-target effects and use appropriate controls. 3. Ensure the purity of your this compound.
No effect on cell viability when cytotoxicity is expected. 1. Cell line insensitivity. 2. Short incubation time. 1. Use a positive control for cytotoxicity to ensure the assay is working correctly. Consider using a different cell line that is more dependent on choline uptake. 2. Increase the incubation time to allow for cytotoxic effects to manifest.

Quantitative Data

While specific IC50 and Ki values for this compound are not consistently reported across the literature, its action as a competitive substrate for the high-affinity choline transporter (CHT) is well-established. For comparative purposes, the inhibitory potencies of other well-characterized choline uptake inhibitors are provided below.

Table 1: Inhibitory Potency of Selected Choline Uptake Inhibitors

CompoundTargetAssay SystemInhibitory Potency (IC50/Ki)Reference
Hemicholinium-3 High-Affinity Choline Transporter (CHT)Rat IrisIC50: 70 µM[3]
Hemicholinium-3 High-Affinity Choline Transporter (CHT)Human CHT1 in Xenopus oocytesKi: 1.3 nM[5]
Hemicholinium-3 Choline UptakeHepG2 cellsIC50: 29.42 ± 0.97 µM[6]
Hemicholinium-3 Choline UptakeMCF7 cellsIC50: 39.06 ± 6.95 µM[6]
ML352 High-Affinity Choline Transporter (CHT)HEK293 cells (hCHT)Ki: 92 ± 2.8 nM[7]
ML352 High-Affinity Choline Transporter (CHT)Mouse forebrain synaptosomesKi: 166 ± 12 nM[7]

Note: The potency of inhibitors can vary significantly depending on the experimental conditions, including the tissue or cell type, the concentration of choline used in the assay, and the temperature.

Experimental Protocols

Protocol 1: High-Affinity Choline Uptake Assay in Cultured Cells

This protocol is adapted from established methods for measuring high-affinity choline uptake.

Materials:

  • Cultured cells expressing the high-affinity choline transporter (e.g., SH-SY5Y, PC12)

  • This compound

  • Radiolabeled choline (e.g., [³H]-choline)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Hemicholinium-3 (for determining non-specific uptake)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagents

Procedure:

  • Cell Plating: Plate cells in a suitable multi-well plate and grow to the desired confluency.

  • Preparation of Reagents: Prepare stock solutions of this compound and hemicholinium-3. On the day of the experiment, dilute the compounds to the desired final concentrations in the assay buffer. Prepare the radiolabeled choline solution in the assay buffer.

  • Pre-incubation: Gently wash the cells twice with pre-warmed assay buffer. Add the assay buffer containing different concentrations of this compound (or vehicle for control) to the wells. For determining non-specific uptake, add a high concentration of hemicholinium-3 (e.g., 10 µM). Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled choline solution to each well to initiate the uptake. The final choline concentration should be in the low micromolar range.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the protein concentration in each well.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration. The specific uptake is calculated by subtracting the non-specific uptake (in the presence of hemicholinium-3) from the total uptake.

Protocol 2: Acetylcholine Release Assay from Brain Slices

This protocol provides a general framework for measuring the effect of this compound on neurotransmitter release.

Materials:

  • Brain tissue (e.g., hippocampus, striatum)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High potassium aCSF (for depolarization)

  • Collection vials

  • HPLC-ECD system for acetylcholine detection

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices of the desired thickness using a vibratome.

  • Pre-incubation: Place the slices in a chamber with oxygenated aCSF and allow them to recover. Then, pre-incubate the slices in aCSF containing this compound or vehicle for a specified period (e.g., 30-60 minutes).

  • Basal Release: Transfer the slices to a perfusion system and collect samples of the perfusate to measure basal acetylcholine release.

  • Stimulated Release: Switch to a high potassium aCSF solution to depolarize the neurons and stimulate neurotransmitter release. Continue to collect perfusate samples.

  • Sample Analysis: Analyze the collected samples for acetylcholine content using an HPLC-ECD system.

  • Data Analysis: Quantify the amount of acetylcholine released during basal and stimulated conditions in the presence and absence of this compound.

Visualizations

experimental_workflow Experimental Workflow: Choline Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells prep_reagents Prepare Reagents (TEC-I, [3H]-Choline) pre_incubate Pre-incubate with TEC-I plate_cells->pre_incubate add_radiolabel Add [3H]-Choline pre_incubate->add_radiolabel incubate Incubate (37°C) add_radiolabel->incubate terminate Terminate Uptake (Wash with cold buffer) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation protein_assay Protein Assay lyse_cells->protein_assay analyze_data Data Analysis (Normalize to protein) scintillation->analyze_data protein_assay->analyze_data

Caption: Experimental workflow for a choline uptake inhibition assay.

false_transmitter_pathway Mechanism of Triethylcholine as a False Neurotransmitter Precursor cluster_extracellular Extracellular Space cluster_neuron Cholinergic Neuron cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell choline Choline cht Choline Transporter (CHT) choline->cht tec Triethylcholine (TEC) tec->cht Competitive Uptake chat Choline Acetyltransferase (ChAT) ach Acetylcholine (ACh) chat->ach Acetylation atec Acetyltriethylcholine (ATEC) chat->atec Acetylation vesicular_ach ACh ach->vesicular_ach Packaging vesicular_atec ATEC atec->vesicular_atec Packaging released_ach ACh vesicular_ach->released_ach Release released_atec ATEC vesicular_atec->released_atec Release cht->chat receptor Cholinergic Receptor released_ach->receptor High Potency released_atec->receptor Low Potency response Reduced Postsynaptic Response receptor->response

Caption: Signaling pathway of triethylcholine as a false neurotransmitter precursor.

References

how to prevent degradation of triethylcholine iodide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of triethylcholine (B1219574) iodide in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is triethylcholine iodide and why is its stability in solution a concern?

This compound is a quaternary ammonium (B1175870) salt that serves as a biochemical reagent in life science research.[1] Like many chemical compounds, its stability in solution can be compromised by various environmental factors, leading to degradation. This degradation can impact experimental results by altering the effective concentration of the active molecule and introducing impurities, potentially leading to erroneous or irreproducible data.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound in solution is primarily influenced by:

  • pH: As a quaternary ammonium compound, this compound is susceptible to degradation in alkaline (high pH) conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[2][3]

  • Oxidizing Agents: The iodide ion in the compound can be susceptible to oxidation.

  • Storage Duration: Aqueous solutions of similar compounds are often recommended for short-term use, suggesting that prolonged storage can lead to degradation.

Q3: What are the recommended storage conditions for this compound solutions?

To ensure maximum stability, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) is advisable for short-term storage. For long-term storage, consider freezing (-20 °C or lower), though it's crucial to be aware of potential freeze-thaw cycle effects.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use appropriate containers: Tightly sealed glass containers are recommended.

  • Prepare fresh solutions: Whenever possible, prepare aqueous solutions of this compound on the day of use to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of this compound in the stock or working solution.1. Prepare a fresh solution: Discard the old solution and prepare a new one from the solid compound. 2. Verify storage conditions: Ensure the solution has been stored at the correct temperature and protected from light. 3. Check the pH of the solution: If the experimental buffer is alkaline, consider if this could be contributing to degradation. 4. Perform a quality check: If possible, analyze the solution using a suitable analytical method like HPLC to determine the concentration and purity of this compound.
Visible changes in the solution (e.g., color change, precipitation). Significant degradation or contamination. A color change to yellow or brown could indicate the formation of iodine due to oxidation of the iodide ion.1. Discard the solution immediately. Do not use a solution that shows any visible signs of degradation. 2. Review solution preparation procedure: Ensure the correct solvent was used and that all glassware was clean. 3. Consider solvent compatibility: While this compound is soluble in aqueous solutions, ensure it is compatible with all components of your experimental buffer.
Loss of compound activity over time. Gradual degradation of this compound in the stored solution.1. Aliquot stock solutions: For frozen stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. 2. Conduct a stability study: If the solution needs to be stored for a period, perform a simple stability study by measuring the compound's concentration at different time points under your storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature for a defined period (e.g., 24 hours). Due to the higher reactivity under basic conditions, elevated temperatures may not be necessary initially.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis: After the defined stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method (see Protocol 2).

Data Presentation:

The results of the forced degradation study can be summarized in a table.

Stress Condition Temperature Duration % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HClRoom Temp.24h< 5%1
0.1 M HCl60 °C24h15%2
0.1 M NaOHRoom Temp.24h40%3
3% H₂O₂Room Temp.24h10%2
Thermal60 °C24h8%1
Photolytic (UV)Room Temp.24h25%2

Note: The percentage of degradation and the number of degradation products are hypothetical and need to be determined experimentally.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. The exact parameters will require optimization and validation.[5][6]

Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and a suitable detector.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is a good starting point for polar compounds like triethylcholine.[7] A ZIC®-pHILIC column (150 x 4.6 mm, 5 µm) could be considered.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium acetate) in a ratio of approximately 60:40 (v/v) can be a starting point.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[7]

  • Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric compounds. If a UV detector is used, the low UV wavelength range (e.g., < 210 nm) should be explored. A mass spectrometer (MS) would provide the highest specificity and sensitivity.

  • Injection Volume: 20 µL.

Method Validation:

The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The samples generated from the forced degradation study (Protocol 1) are crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualizations

Degradation_Pathways cluster_stress Stress Factors TEC_I This compound Solution Degradation Degradation Products TEC_I->Degradation Loss_of_Activity Loss of Activity Degradation->Loss_of_Activity Alkaline_pH Alkaline pH Alkaline_pH->Degradation Hofmann Elimination / Nucleophilic Substitution High_Temp High Temperature High_Temp->Degradation Accelerates Reactions UV_Light UV Light UV_Light->Degradation Photodegradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Oxidation of Iodide

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Preparation and Stress Application cluster_analysis Analysis cluster_outcome Outcome Prep_Sol Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prep_Sol->Stress Analyze Analyze Stressed Samples Stress->Analyze HPLC Develop & Validate Stability-Indicating HPLC Method HPLC->Analyze Quantify Quantify Degradation & Identify Products Analyze->Quantify Establish_Protocol Establish Storage & Handling Protocol Quantify->Establish_Protocol

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Measuring Triethylcholine Iodide Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with triethylcholine (B1219574) iodide uptake assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue Potential Cause Suggested Solution
1. No or Weak Uptake Signal Low concentration of triethylcholine iodide: The concentration may be too low for detection.Increase the concentration of this compound in a stepwise manner to determine the optimal concentration for your cell type.
Short incubation time: The cells may not have had enough time to take up the compound.Increase the incubation time to allow for sufficient uptake.[1] A time-course experiment is recommended.
Incorrect detection method: The chosen method (e.g., radiolabeling, fluorescence) may not be sensitive enough.For radiolabeled assays, ensure the specific activity of the label is high enough. For fluorescence, check filter compatibility and consider more sensitive imaging techniques.[1][2]
Low expression of choline (B1196258) transporters: The cell line used may not express the high-affinity choline transporter (CHT) at sufficient levels.Use a cell line known to express CHT, such as cholinergic neurons or specific neuroblastoma cell lines.[3][4]
2. High Background Signal Non-specific binding: this compound may be binding to the cell surface or the culture plate.Wash the cells thoroughly with ice-cold buffer after incubation to remove unbound compound.[5] Include a control with a known CHT inhibitor like hemicholinium-3 (B1673050) to determine non-specific uptake.[6]
Autofluorescence (for fluorescent assays): Components in the cell culture medium, like phenol (B47542) red or fetal bovine serum, can cause background fluorescence.Use microscopy-optimized media or perform the final measurement in a buffer like PBS.[7]
Contamination: Mycoplasma or other contaminants can interfere with the assay.Regularly test your cell cultures for mycoplasma contamination.[8]
3. High Variability Between Replicates Inconsistent cell seeding: Variations in cell number per well will lead to inconsistent uptake measurements.Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.[1]
Inconsistent incubation times: Different incubation times for samples will result in variability.Use a multi-channel pipette for simultaneous addition of reagents and ensure all samples are incubated for the same duration.[1][6]
Edge effects in multi-well plates: Wells on the edge of the plate are prone to evaporation and temperature changes.Avoid using the outer wells of the plate for critical measurements.[1]
4. Unexpected Biological Effects Cell toxicity: High concentrations of this compound or prolonged incubation may be toxic to the cells.Perform a cell viability assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration of this compound.[9]
"False transmitter" effect: Triethylcholine is acetylated within the cell and can be released, potentially interfering with downstream signaling.Be aware of this potential biological activity when interpreting your results.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound uptake in cells?

A1: Triethylcholine (TEC) is an analog of choline and is primarily taken up by cells, particularly cholinergic neurons, through the high-affinity choline transporter (CHT).[3][10] Once inside the cell, it is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine. This product acts as a "false transmitter" as it can be stored in synaptic vesicles and released upon neuronal stimulation, but it is less effective at activating postsynaptic receptors compared to acetylcholine (B1216132).[10]

Q2: How can I measure this compound uptake?

A2: The most common methods are:

  • Radiolabeled Assays: Using radiolabeled triethylcholine (e.g., with ³H or ¹⁴C) allows for direct quantification of uptake by measuring the radioactivity in cell lysates using a scintillation counter.[5][9]

  • Fluorescent-Based Assays: A fluorescently labeled analog of triethylcholine can be used, and uptake can be visualized and quantified using fluorescence microscopy or a microplate reader.[1][2][11] However, care must be taken to account for potential autofluorescence and dye-related artifacts.

Q3: What are appropriate positive and negative controls for a this compound uptake assay?

A3:

  • Positive Control: Choline itself can be used as a positive control for uptake via the choline transporter.

  • Negative Control (for specific uptake): A known high-affinity choline transporter inhibitor, such as hemicholinium-3 (HC-3), should be used.[6] The uptake measured in the presence of a saturating concentration of HC-3 is considered non-specific.[6]

Q4: How do I calculate the specific uptake of this compound?

A4: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.[5][6]

  • Total Uptake: Measured in the absence of a CHT inhibitor.

  • Non-specific Uptake: Measured in the presence of a saturating concentration of a CHT inhibitor like HC-3.

Q5: What cell types are suitable for studying this compound uptake?

A5: Cell types that endogenously express the high-affinity choline transporter (CHT) are ideal. These include:

  • Cholinergic neurons[3]

  • Neuroblastoma cell lines (e.g., LA-N-2)[4][12]

  • Synaptosomes prepared from brain tissue rich in cholinergic terminals (e.g., striatum, hippocampus)[5]

  • Transfected cell lines overexpressing CHT[13]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in Cultured Cells

This protocol is adapted from methods for radiolabeled choline uptake assays.[5][9]

  • Cell Seeding: Seed adherent cells in a 24-well plate and grow them to the desired confluency.

  • Washing: Gently wash the cells twice with a pre-warmed physiological buffer (e.g., Krebs-Ringer-HEPES, KRH).

  • Pre-incubation: Pre-incubate the cells in the buffer for 10-20 minutes at 37°C. For determining non-specific uptake, add a saturating concentration of a CHT inhibitor (e.g., 10 µM hemicholinium-3) during this step.

  • Initiation of Uptake: Add radiolabeled this compound to each well at the desired concentration.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination and Washing: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold buffer to stop the uptake and remove unbound radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data (e.g., cpm/mg protein).

Protocol 2: Fluorescent this compound Uptake Assay

This protocol is a general guide for using a fluorescently labeled triethylcholine analog.

  • Cell Seeding: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom microplate suitable for fluorescence microscopy or plate reader analysis.

  • Washing: Wash the cells once with a pre-warmed imaging buffer (e.g., PBS with calcium and magnesium, or a microscopy-optimized medium).[7]

  • Incubation: Add the fluorescently labeled this compound to the cells at the desired concentration.

  • Live-Cell Imaging/Measurement:

    • Microscopy: Visualize the uptake in real-time or at specific time points using a fluorescence microscope with the appropriate filter sets.[1]

    • Plate Reader: Measure the fluorescence intensity at desired time points.

  • Termination and Washing (for endpoint assays): After the desired incubation time, remove the medium containing the fluorescent probe and wash the cells three times with imaging buffer to remove any unbound compound.[1]

  • Image Analysis/Data Quantification: Quantify the fluorescence intensity per cell or per well. Normalize to a cell number marker if necessary (e.g., DAPI for nuclear staining).

Quantitative Data Presentation

Table 1: Example of Dose-Response Data for this compound Uptake

The following data are for illustrative purposes only.

This compound (µM)Total Uptake (cpm/mg protein)Non-specific Uptake (cpm/mg protein)Specific Uptake (cpm/mg protein)
0.1550150400
125001602340
101200017511825
502500020024800
1002600021025790

Table 2: Key Kinetic Parameters to Determine

ParameterDescription
K_m Michaelis constant; the concentration of substrate at which the uptake rate is half of V_max.
V_max The maximum rate of uptake at saturating substrate concentrations.
IC_50 The concentration of an inhibitor that reduces the specific uptake by 50%.
K_i The inhibition constant; a measure of the potency of an inhibitor.

Visualizations

Triethylcholine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TEC Triethylcholine (TEC) CHT High-Affinity Choline Transporter (CHT) TEC->CHT Competes with Choline Choline Choline Choline->CHT TEC_in TEC CHT->TEC_in Transport ChAT Choline Acetyltransferase (ChAT) TEC_in->ChAT Acetylation Acetyl_TEC Acetyltriethylcholine (False Transmitter) ChAT->Acetyl_TEC Vesicle Synaptic Vesicle Acetyl_TEC->Vesicle Storage Troubleshooting_Workflow start Start: No or Weak Signal check_conc Increase TEC-Iodide Concentration & Incubation Time start->check_conc signal_ok1 Signal Improved? check_conc->signal_ok1 check_cells Verify CHT Expression in Cell Line signal_ok1->check_cells No end_good Problem Solved signal_ok1->end_good Yes signal_ok2 Signal Improved? check_cells->signal_ok2 check_detection Optimize Detection Method (Sensitivity, Filters) signal_ok2->check_detection No signal_ok2->end_good Yes check_detection->end_good If Signal Improves end_bad Consult Further Technical Support check_detection->end_bad If No Improvement

References

Technical Support Center: Refining Experimental Protocols Involving Triethylcholine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylcholine (B1219574) iodide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of triethylcholine iodide?

A1: Triethylcholine (TEC) acts as a competitive inhibitor of the high-affinity choline (B1196258) transporter (CHT) in cholinergic nerve endings. By mimicking choline, it interferes with the uptake of choline, which is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2] Additionally, TEC can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine. This product acts as a "false neurotransmitter," meaning it is stored in synaptic vesicles and released upon nerve stimulation but is significantly less potent at activating postsynaptic acetylcholine receptors compared to ACh. This dual action leads to a depletion of functional acetylcholine and a subsequent block of cholinergic transmission.[2]

Q2: What are the expected effects of this compound on neuromuscular transmission?

A2: this compound induces a slowly developing muscle weakness that is more pronounced with increased frequency of nerve stimulation.[3] This is because higher rates of neuronal firing accelerate the depletion of acetylcholine stores. The neuromuscular block is characterized by a decrease in the twitch tension of muscles.[3] Unlike depolarizing blockers, it does not cause initial muscle fasciculations. The effects are reversible with the administration of choline but not by acetylcholinesterase inhibitors.[4]

Q3: How should this compound be stored?

A3: this compound should be stored at room temperature in a dry, dark place.[5] It is important to keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.

Q4: What are the safety precautions for handling this compound?

A4: this compound is harmful if swallowed and can cause skin and serious eye irritation. When handling the powder, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in neuromuscular block. Inconsistent nerve stimulation frequency. Temperature fluctuations in the experimental setup. Degradation of the this compound stock solution.Ensure a consistent and controlled nerve stimulation frequency throughout the experiment. Maintain a constant temperature for the tissue bath or experimental chamber. Prepare fresh stock solutions of this compound for each experiment.
No observable effect or weaker than expected neuromuscular block. Incorrect concentration of this compound. Insufficient stimulation frequency to deplete acetylcholine stores. Presence of excess choline in the experimental buffer.Verify the calculations for the stock and working solution concentrations. Increase the frequency of nerve stimulation to accelerate the depletion of acetylcholine.[3] Ensure the experimental buffer does not contain exogenous choline unless it is part of the experimental design to reverse the block.
Difficulty dissolving this compound powder. Use of an inappropriate solvent. Low temperature of the solvent.This compound is soluble in aqueous solutions. Use physiological buffers or distilled water. Gentle warming can aid dissolution, but avoid high temperatures that could cause degradation.
Autofluorescence in imaging experiments. Intrinsic fluorescence of the tissue preparation.Treat tissue sections with a quenching agent like 0.1 M glycine (B1666218) solution to reduce background autofluorescence.[4]
Weak signal when staining for neuronal markers (e.g., neurofilament, synaptophysin). Issues with antibody penetration or binding.Follow a robust immunofluorescence protocol, ensuring proper fixation, permeabilization, and antibody incubation times. Refer to established protocols for neuromuscular junction visualization.[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Acetylcholine Synthesis Inhibition Assay (Adapted from Ellman's Method)

This assay indirectly measures the inhibition of acetylcholine synthesis by quantifying the activity of acetylcholinesterase (AChE), which is dependent on the available acetylcholine substrate.

Materials:

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 0.1 M Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ATCI in 0.1 M phosphate buffer.

    • Prepare a 3 mM stock solution of DTNB in 0.1 M phosphate buffer.

    • Prepare a stock solution of this compound in 0.1 M phosphate buffer and create serial dilutions to test a range of concentrations.

    • Prepare a solution of AChE in 0.1 M phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the this compound solution at various concentrations to the appropriate wells. Include a control well with buffer only.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitor.

  • Reaction Initiation and Data Acquisition:

    • Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[6]

Protocol 2: In Vitro Neuromuscular Junction Blockade Assay

This protocol describes how to assess the effect of this compound on neuromuscular transmission in an isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm).

Materials:

  • Isolated phrenic nerve-diaphragm preparation from a rat.

  • Krebs-Ringer solution (or similar physiological buffer), gassed with 95% O2 / 5% CO2.

  • This compound.

  • Nerve stimulating electrodes.

  • Force transducer and recording equipment.

  • Tissue bath with temperature control.

Procedure:

  • Preparation Setup:

    • Dissect the phrenic nerve-diaphragm preparation and mount it in a tissue bath containing oxygenated Krebs-Ringer solution maintained at 37°C.

    • Attach the muscle to a force transducer to record isometric contractions.

    • Place the phrenic nerve on stimulating electrodes.

  • Baseline Recording:

    • Stimulate the phrenic nerve with single supramaximal pulses at a low frequency (e.g., 0.1 Hz) and record the baseline twitch tension for a stable period (e.g., 15-20 minutes).

  • Application of this compound:

    • Add this compound to the tissue bath to achieve the desired final concentration.

    • Continue stimulating the nerve at the low frequency and record the twitch tension.

  • High-Frequency Stimulation:

    • After a period of low-frequency stimulation in the presence of this compound, apply a train of high-frequency stimulation (e.g., 20-50 Hz for a few seconds) to observe the characteristic frequency-dependent block.

    • Observe the rapid decline in twitch tension during the high-frequency train.

  • Data Analysis:

    • Measure the amplitude of the muscle twitches before and after the addition of this compound.

    • Quantify the degree of neuromuscular block as the percentage reduction in twitch tension.

    • Analyze the fade in muscle contraction during high-frequency stimulation.

    • If applicable, construct a dose-response curve by testing a range of this compound concentrations.

Quantitative Data Summary

ParameterValueExperimental ModelReference
Acute Toxicity (Rabbit, IV) 10-25 mg/kg (slight to moderate exercise intolerance)In vivo[4]
Acute Toxicity (Rabbit, IV) 100 mg/kg (death after continuous exercise)In vivo[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Triethylcholine Iodide Stock Solution add_tec Add Triethylcholine Iodide to Bath prep_solution->add_tec prep_tissue Prepare Isolated Nerve-Muscle Tissue baseline Record Baseline Contractions (Low Freq.) prep_tissue->baseline baseline->add_tec record_effect Record Effect on Twitch Tension add_tec->record_effect high_freq Apply High-Frequency Stimulation record_effect->high_freq analyze_block Quantify Neuromuscular Block record_effect->analyze_block analyze_fade Analyze Contraction Fade high_freq->analyze_fade dose_response Generate Dose-Response Curve analyze_block->dose_response signaling_pathway cluster_presynaptic Inside Presynaptic Terminal choline Choline cht Choline Transporter (CHT) choline->cht Uptake chat Choline Acetyltransferase (ChAT) choline->chat tec Triethylcholine tec->cht Competitive Inhibition tec->chat Acetylation presynaptic Presynaptic Nerve Terminal cht->presynaptic acetyl_coa Acetyl-CoA presynaptic->acetyl_coa presynaptic->chat acetyl_coa->chat ach Acetylcholine (ACh) chat->ach acetyl_tec Acetyltriethylcholine (False Transmitter) chat->acetyl_tec vesicle Synaptic Vesicle ach->vesicle Packaging acetyl_tec->vesicle Packaging release Release vesicle->release postsynaptic Postsynaptic Receptor release->postsynaptic Binds (Weakly) effect Reduced Muscle Contraction postsynaptic->effect

References

Technical Support Center: Optimization of Incubation Time with Triethylcholine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving triethylcholine (B1219574) iodide.

Frequently Asked Questions (FAQs)

Q1: What is triethylcholine iodide and how does it work?

A1: this compound is a synthetic compound that acts as a competitive inhibitor of the high-affinity choline (B1196258) transporter (CHT) in cholinergic neurons. By mimicking choline, it gets taken up into the presynaptic terminal. Inside the neuron, it is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine. This product, however, is a "false neurotransmitter" as it is released upon nerve stimulation but has a much weaker effect on postsynaptic acetylcholine (B1216132) receptors compared to acetylcholine. The primary mechanism of action is the progressive depletion of acetylcholine stores due to the inhibition of choline uptake and the replacement of acetylcholine with a less effective substitute.[1]

Q2: Why is optimizing the incubation time with this compound crucial?

A2: The effects of this compound are time-dependent and rely on the ongoing activity of cholinergic neurons.[1] A short incubation time may not be sufficient to deplete acetylcholine stores and observe a significant physiological or biochemical effect. Conversely, an excessively long incubation period might lead to secondary effects or cellular toxicity that could confound the experimental results. Therefore, optimizing the incubation time is critical to ensure that the observed effects are a direct consequence of acetylcholine depletion.

Q3: What are the typical concentration ranges for this compound in in vitro experiments?

A3: The optimal concentration of this compound can vary significantly depending on the cell line or tissue preparation being used. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific model. Generally, concentrations ranging from micromolar to low millimolar have been used in various studies.

Q4: Can this compound cause cell death?

A4: While the primary effect of triethylcholine is the inhibition of cholinergic transmission, high concentrations or prolonged exposure could potentially lead to cytotoxicity. It is essential to perform cell viability assays in parallel with your functional experiments to distinguish between specific inhibitory effects and general toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect after treatment with this compound. 1. Incubation time is too short: Acetylcholine depletion is a gradual process. 2. Concentration is too low: The concentration used may not be sufficient to competitively inhibit choline uptake in your specific cell model. 3. Low neuronal activity: The effect of triethylcholine is dependent on neurotransmitter release.1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48 hours). 2. Perform a dose-response experiment: Test a range of concentrations to determine the optimal dose for your experimental setup. 3. Stimulate the cells: If working with primary neurons or cell lines capable of depolarization, consider using a stimulus (e.g., high potassium) to promote acetylcholine release and turnover.
High variability in results between replicates. 1. Inconsistent cell seeding density: Variations in cell number can lead to different rates of acetylcholine depletion. 2. Incomplete dissolution of this compound: If not fully dissolved, the effective concentration will vary. 3. Edge effects in multi-well plates: Evaporation can concentrate the compound in the outer wells.1. Ensure a homogenous cell suspension before plating and use a consistent seeding protocol. 2. Prepare fresh stock solutions and ensure complete dissolution before adding to the culture medium. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to minimize evaporation.
Observed effect is reversed over time. Compensation by the cells: Some cell types may upregulate choline transporters or other compensatory mechanisms over longer incubation periods.Analyze earlier time points: Your optimal incubation window may be shorter than initially anticipated. A detailed time-course study is essential.
High levels of cell death. 1. Concentration of this compound is too high. 2. Prolonged incubation is causing toxicity. 1. Lower the concentration based on dose-response and cell viability data. 2. Reduce the incubation time and confirm that the observed effect is not due to cytotoxicity using assays like MTT or LDH release.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for Inhibition of Acetylcholine Synthesis

This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting acetylcholine synthesis in a neuronal cell line (e.g., SH-SY5Y, PC12).

Materials:

  • Neuronal cell line of choice

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow the cells to adhere and stabilize for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on literature or a preliminary dose-response experiment.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).

  • Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: At each time point, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

  • Acetylcholine Quantification: Determine the intracellular acetylcholine concentration using a commercially available acetylcholine assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the acetylcholine levels to the total protein concentration for each sample. Plot the acetylcholine concentration against the incubation time for each this compound concentration. The optimal incubation time will be the point at which a significant and stable reduction in acetylcholine is observed without significant cytotoxicity.

Data Presentation

Table 1: Hypothetical Data for Acetylcholine Levels in a Neuronal Cell Line Treated with this compound

Incubation Time (hours)Vehicle Control (ng ACh/mg protein)10 µM this compound (ng ACh/mg protein)50 µM this compound (ng ACh/mg protein)100 µM this compound (ng ACh/mg protein)
6 15.2 ± 1.112.8 ± 0.910.1 ± 0.78.5 ± 0.6
12 15.5 ± 1.310.5 ± 0.87.3 ± 0.55.1 ± 0.4
24 15.8 ± 1.27.1 ± 0.64.2 ± 0.32.8 ± 0.2
48 16.1 ± 1.44.5 ± 0.42.1 ± 0.21.5 ± 0.1
72 15.9 ± 1.34.3 ± 0.52.0 ± 0.21.4 ± 0.1

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Choline_int Intracellular Choline CHT->Choline_int Uptake ACh Acetylcholine (ACh) Choline_int->ACh Acetylation TEC_ext Triethylcholine Iodide TEC_ext->CHT Competes with Choline Acetyl_TEC Acetyltriethylcholine (False Neurotransmitter) TEC_ext->Acetyl_TEC Uptake & Acetylation ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging Acetyl_TEC->Vesicle Packaging AChR Acetylcholine Receptor (AChR) Vesicle->AChR ACh Release Vesicle->AChR False Transmitter Release (Weak Effect) Response Postsynaptic Response AChR->Response Activation

Caption: Signaling pathway of acetylcholine synthesis and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_validation Validation Cell_Culture 1. Seed Neuronal Cells in 96-well Plate Prepare_TEC 2. Prepare Triethylcholine Iodide Solutions Add_TEC 3. Add this compound to Cells Prepare_TEC->Add_TEC Incubate 4. Incubate for Various Time Points (e.g., 6-72h) Add_TEC->Incubate Lyse_Cells 5. Lyse Cells at Each Time Point Incubate->Lyse_Cells Viability_Assay Optional: Perform Cell Viability Assay in Parallel Incubate->Viability_Assay Parallel Experiment ACh_Assay 6. Perform Acetylcholine Quantification Assay Lyse_Cells->ACh_Assay Data_Analysis 7. Analyze Data and Determine Optimal Time ACh_Assay->Data_Analysis

Caption: Experimental workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Guide to Choline Uptake Inhibitors: Triethylcholine Iodide vs. Hemicholinium-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cholinergic neurotransmission, the inhibition of choline (B1196258) uptake is a critical experimental manipulation. This guide provides a detailed comparison of two commonly cited choline uptake inhibitors: triethylcholine (B1219574) iodide and hemicholinium-3 (B1673050). We present their mechanisms of action, comparative quantitative data on their inhibitory performance, and detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.

At a Glance: Performance Comparison

FeatureTriethylcholine IodideHemicholinium-3
Primary Mechanism Substrate for the high-affinity choline transporter (CHT); acts as a precursor to a false neurotransmitter (acetyltriethylcholine).[1][2]Potent competitive inhibitor of the high-affinity choline transporter (CHT).
Inhibition Type CompetitiveCompetitive
IC50 (High-Affinity Choline Uptake) 2 - 6 µM (in rat brain synaptosomes)0.08 µM (in rat brain synaptosomes)[3]
Effect on Acetylcholine (B1216132) (ACh) Synthesis Indirectly reduces ACh synthesis by competing with choline for uptake and for the enzyme choline acetyltransferase.[1]Directly inhibits ACh synthesis by blocking the rate-limiting step of choline uptake.[4]
Release from Nerve Terminal Acetylated form (acetyltriethylcholine) is released upon nerve stimulation.[2]Not released from the nerve terminal.[1]
Postsynaptic Activity Acetyltriethylcholine has weak agonistic activity at cholinergic receptors.[2]Possesses some direct postsynaptic blocking (curare-like) activity at higher concentrations.[1]

Delving into the Mechanisms of Action

Both triethylcholine and hemicholinium-3 disrupt cholinergic signaling by interfering with the initial, rate-limiting step in acetylcholine synthesis: the uptake of choline into the presynaptic neuron via the high-affinity choline transporter (CHT). However, their precise mechanisms at the molecular level diverge significantly.

Hemicholinium-3 acts as a classic competitive antagonist of the CHT.[4] It binds directly to the transporter, physically occluding the binding site for choline and thereby preventing its translocation into the neuron. This leads to a direct and potent inhibition of acetylcholine synthesis due to substrate unavailability.

Triethylcholine , on the other hand, functions as a "deceptive" substrate for the CHT. It competes with choline for transport into the neuron and, once inside, is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine.[1][2] This product, often termed a "false neurotransmitter," is then packaged into synaptic vesicles and released upon neuronal depolarization. Acetyltriethylcholine is a much weaker agonist at postsynaptic cholinergic receptors compared to acetylcholine, leading to a reduction in the efficacy of cholinergic transmission.[2]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CHT High-Affinity Choline Transporter (CHT) Choline_in Choline (intracellular) CHT->Choline_in Choline_out Choline (extracellular) Choline_out->CHT Uptake ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging Release ACh Release Vesicle->Release Exocytosis Receptor Cholinergic Receptor Release->Receptor Binding Response Postsynaptic Response Receptor->Response

Cholinergic Synaptic Transmission Pathway

cluster_HC3 Hemicholinium-3 (HC-3) Action cluster_TEC Triethylcholine (TEC) Action HC3 Hemicholinium-3 CHT_HC3 High-Affinity Choline Transporter (CHT) HC3->CHT_HC3 Competitive Inhibition Choline_out_HC3 Choline Choline_out_HC3->CHT_HC3 Blocked TEC_out Triethylcholine CHT_TEC High-Affinity Choline Transporter (CHT) TEC_out->CHT_TEC Transported TEC_in TEC (intracellular) CHT_TEC->TEC_in ChAT_TEC Choline Acetyltransferase (ChAT) TEC_in->ChAT_TEC Acetylation AcTEC Acetyltriethylcholine (False Neurotransmitter) ChAT_TEC->AcTEC

Mechanisms of Inhibition

Experimental Protocols

A common method to assess the inhibitory potential of compounds on choline uptake is the radiolabeled choline uptake assay using synaptosomes.

Objective: To measure the inhibition of high-affinity [³H]-choline uptake into isolated nerve terminals (synaptosomes) by this compound and hemicholinium-3.

Materials:

  • Fresh brain tissue (e.g., rat cortex or striatum)

  • Sucrose (B13894) buffer (0.32 M, ice-cold)

  • Krebs-Ringer buffer (or similar physiological salt solution)

  • [³H]-choline (radiolabeled choline)

  • This compound and Hemicholinium-3 stock solutions

  • Scintillation cocktail and liquid scintillation counter

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold sucrose buffer.

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet). This involves a low-speed centrifugation to remove nuclei and cell debris, followed by a high-speed centrifugation of the supernatant to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Choline Uptake Assay:

    • Aliquot the synaptosomal suspension into reaction tubes.

    • Pre-incubate the synaptosomes for 5-10 minutes at 37°C.

    • Add varying concentrations of this compound or hemicholinium-3 to the respective tubes. Include a control group with no inhibitor. To determine non-specific uptake, include a set of tubes with a saturating concentration of hemicholinium-3 (e.g., 10 µM).

    • Initiate the uptake reaction by adding a low concentration of [³H]-choline.

    • Incubate for a short period (e.g., 4 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the reaction by rapidly adding ice-cold buffer and filtering the suspension through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unincorporated [³H]-choline.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the synaptosome preparation to normalize the data.

    • Calculate the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of saturating hemicholinium-3) from the total uptake.

    • Plot the percentage of inhibition of specific [³H]-choline uptake against the inhibitor concentration to determine the IC50 value for each compound.

start Start: Brain Tissue Dissection homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 pellet Resuspend Synaptosomal Pellet centrifugation2->pellet preincubation Pre-incubation at 37°C pellet->preincubation inhibition Add Inhibitors (TEC or HC-3) preincubation->inhibition uptake Initiate Uptake with [³H]-Choline inhibition->uptake termination Terminate Reaction & Filter uptake->termination quantification Scintillation Counting & Data Analysis termination->quantification

Synaptosomal Choline Uptake Assay Workflow

Conclusion

Both this compound and hemicholinium-3 are valuable tools for the study of cholinergic function. Hemicholinium-3 is a potent, direct competitive inhibitor of the high-affinity choline transporter, making it an excellent choice for experiments requiring a robust and immediate blockade of choline uptake and subsequent acetylcholine synthesis. This compound, while a significantly weaker inhibitor of choline uptake, offers a unique mechanism of action by serving as a precursor to a false neurotransmitter.[2] This property can be exploited in studies designed to investigate the processes of neurotransmitter synthesis, packaging, and release, as well as the consequences of releasing a less efficacious neurotransmitter at the synapse. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental outcome.

References

Unraveling the Impact on Acetylcholine Signaling: A Comparative Analysis of Triethylcholine Iodide and Hemicholinium-3

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two key pharmacological tools used to probe cholinergic neurotransmission, this guide compares the mechanisms and performance of triethylcholine (B1219574) iodide and the well-established high-affinity choline (B1196258) uptake inhibitor, hemicholinium-3 (B1673050). By presenting key experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for validating and understanding the effects of these compounds on neurotransmitter release.

The precise regulation of acetylcholine (B1216132) (ACh) synthesis and release is fundamental to a vast array of physiological processes, from muscle contraction to cognitive functions. Pharmacological agents that interfere with these mechanisms are invaluable for dissecting the intricacies of cholinergic signaling. This guide focuses on triethylcholine (TEC), a compound that acts as a precursor to a "false" neurotransmitter, and compares its effects with hemicholinium-3 (HC-3), a classic competitive inhibitor of the high-affinity choline transporter (CHT).

Divergent Mechanisms of Cholinergic Disruption

Triethylcholine iodide and hemicholinium-3 both lead to a reduction in cholinergic transmission, but they achieve this through fundamentally different mechanisms.

Triethylcholine (TEC): The False Transmitter Precursor

Triethylcholine's primary mechanism of action is its ability to masquerade as choline.[1] It is recognized and transported into the presynaptic terminal of cholinergic neurons by the high-affinity choline transporter (CHT).[2] Once inside the neuron, TEC serves as a substrate for the enzyme choline acetyltransferase (ChAT), which acetylates it to form acetyltriethylcholine.[3] This newly synthesized "false transmitter" is then packaged into synaptic vesicles and released upon neuronal stimulation in place of acetylcholine. The critical difference lies in the postsynaptic action: acetyltriethylcholine is significantly less potent at activating nicotinic acetylcholine receptors than acetylcholine itself, leading to a diminished or failed neurotransmission.[3]

Hemicholinium-3 (HC-3): The Choline Uptake Blocker

In contrast, hemicholinium-3 acts as a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT).[3] The uptake of choline into the neuron is the rate-limiting step in acetylcholine synthesis.[4][5] By blocking this transporter, HC-3 effectively starves the neuron of the essential precursor, choline, thereby preventing the synthesis of new acetylcholine.[3] This leads to a progressive depletion of acetylcholine stores, particularly during periods of high neuronal activity, and a subsequent failure of synaptic transmission.[3] Unlike TEC, HC-3 is not significantly transported into the neuron or acetylated, and it is not released from nerve endings.[3]

Quantitative Performance Comparison

The following table summarizes key quantitative parameters for triethylcholine and hemicholinium-3, highlighting their different interactions with the core components of the cholinergic synapse.

ParameterTriethylcholine (TEC)Hemicholinium-3 (HC-3)Reference(s)
Primary Mechanism False Neurotransmitter PrecursorHigh-Affinity Choline Transporter (CHT) Inhibitor[2][3]
Interaction with CHT Substrate, transported into the neuronCompetitive Inhibitor[2][3]
IC₅₀ for Choline Uptake 2 - 6 µM (in rat brain synaptosomes)61 nM (in rat brain synaptosomes)[2][6]
Ki for CHT Not typically reported as an inhibitor1.3 - 5 nM[7][8]
Interaction with ChAT Substrate, acetylated "about as effectively as choline"Not a significant substrate[3]
Primary Effect on ACh Levels Gradual replacement of ACh with less potent AcetyltriethylcholineDepletion of ACh stores due to synthesis inhibition[3][9]
Postsynaptic Activity Released Acetyltriethylcholine is a weak agonist at nicotinic receptorsNo direct postsynaptic activity; effect is due to lack of ACh release[3]

Visualizing the Mechanisms of Action

The distinct pathways through which triethylcholine and hemicholinium-3 disrupt cholinergic signaling are illustrated below.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane CHT High-Affinity Choline Transporter (CHT) TEC_int TEC CHT->TEC_int ChAT Choline Acetyltransferase (ChAT) AcTEC Acetyltriethylcholine (False Transmitter) ChAT->AcTEC Vesicle Synaptic Vesicle AcTEC_rel Released Acetyl-TEC Vesicle->AcTEC_rel Exocytosis TEC_ext Triethylcholine (TEC) TEC_ext->CHT Transported TEC_int->ChAT Acetylated AcTEC->Vesicle Packaged nAChR Nicotinic ACh Receptor (nAChR) AcTEC_rel->nAChR Binds Response Weak Response nAChR->Response Leads to

Mechanism of Triethylcholine (TEC) as a false transmitter precursor.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane CHT High-Affinity Choline Transporter (CHT) ChAT Choline Acetyltransferase (ChAT) CHT->ChAT Choline Supply Blocked ACh Acetylcholine (ACh) ChAT->ACh Synthesis Reduced Vesicle Synaptic Vesicle ACh->Vesicle Depletion No_ACh Reduced ACh Release Vesicle->No_ACh Exocytosis Choline_ext Choline Choline_ext->CHT Uptake HC3 Hemicholinium-3 (HC-3) HC3->CHT Inhibits nAChR Nicotinic ACh Receptor (nAChR) No_ACh->nAChR Response No Response nAChR->Response

Mechanism of Hemicholinium-3 (HC-3) as a choline uptake inhibitor.

Experimental Protocols

Accurate validation of these compounds requires robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize their effects.

Protocol 1: High-Affinity Choline Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Homogenize fresh brain tissue (e.g., rat striatum or cortex) in ice-cold 0.32 M sucrose (B13894) buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

2. Choline Uptake Assay:

  • Aliquot the synaptosomal suspension into microcentrifuge tubes.

  • Pre-incubate the synaptosomes for 5-10 minutes at 37°C with various concentrations of the test compound (this compound or hemicholinium-3) or vehicle control.

  • Initiate the uptake reaction by adding a low concentration (e.g., 50 nM) of radiolabeled choline (e.g., [³H]choline).

  • To determine non-specific uptake, run a parallel set of tubes containing a high concentration of hemicholinium-3 (e.g., 10 µM) to block all high-affinity transport.

  • Incubate for a short period (e.g., 2-4 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific high-affinity uptake by subtracting the non-specific uptake from the total uptake for each condition.

  • Plot the percentage of inhibition of specific choline uptake against the log concentration of the inhibitor.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

start Start: Brain Tissue (e.g., Rat Striatum) homogenize Homogenize in Ice-Cold Sucrose Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) Pellet Nuclei/Debris homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (17,000 x g) Pellet Synaptosomes supernatant1->centrifuge2 resuspend Resuspend Pellet in Physiological Buffer centrifuge2->resuspend preincubate Pre-incubate (37°C) with Test Compound or Vehicle resuspend->preincubate add_choline Add [³H]Choline to Initiate Uptake preincubate->add_choline incubate Incubate (2-4 min, 37°C) add_choline->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash with Ice-Cold Buffer terminate->wash count Scintillation Counting wash->count analyze Calculate Specific Uptake & Determine IC₅₀ count->analyze

Workflow for a high-affinity choline uptake inhibition assay.
Protocol 2: Neurotransmitter Release Assay from Synaptosomes

This assay measures the release of pre-loaded radiolabeled neurotransmitter from synaptosomes following depolarization.

1. Synaptosome Preparation and Loading:

  • Prepare synaptosomes as described in Protocol 1.

  • Incubate the synaptosomes with radiolabeled choline (e.g., [³H]choline) for 30-45 minutes at 37°C to allow for uptake and conversion to [³H]acetylcholine.

  • Wash the synaptosomes by centrifugation and resuspension in fresh buffer to remove excess extracellular radiolabel.

2. Superfusion and Release:

  • Place the loaded synaptosomes onto a filter in a superfusion chamber.

  • Continuously perfuse the synaptosomes with physiological buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

  • Collect fractions of the superfusate at regular intervals (e.g., every 2-3 minutes).

  • After establishing a stable baseline of resting tritium (B154650) outflow, switch to a buffer containing the test compound (this compound or hemicholinium-3) and continue collecting fractions.

  • Induce neurotransmitter release by switching to a high-potassium (e.g., 25 mM KCl) buffer (with the test compound still present) for a short period. This depolarization will trigger calcium-dependent exocytosis.

  • Switch back to the normal buffer (containing the test compound) to monitor the return to baseline.

3. Data Analysis:

  • Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

  • Calculate the stimulus-evoked release by summing the radioactivity released above baseline during the depolarization period.

  • Compare the evoked release in the presence of the test compound to the release in control (vehicle-treated) synaptosomes to determine the percentage of inhibition or modification.

Conclusion

This compound and hemicholinium-3 are both powerful tools for investigating the cholinergic system, but their distinct mechanisms of action must be considered when interpreting experimental results. Hemicholinium-3 acts as a direct, high-affinity blocker of the CHT, providing a clear method to study the consequences of inhibiting acetylcholine synthesis. This compound, conversely, offers a more nuanced model of synaptic disruption by being converted into a less potent, "false" neurotransmitter. This leads to a failure of transmission at the postsynaptic level. The choice between these agents will depend on the specific research question: HC-3 is ideal for studying the direct role of choline uptake and ACh synthesis, while TEC is suited for investigating the consequences of releasing a functionally deficient transmitter. The data and protocols provided in this guide offer a framework for the rigorous and objective comparison of these and other agents targeting cholinergic neurotransmission.

References

A Comparative Guide: Triethylcholine Iodide vs. Genetic Knockdown of Choline Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the precise manipulation of cholinergic signaling is paramount. The high-affinity choline (B1196258) transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis, making it a critical target for investigation.[1][2] This guide provides an objective comparison of two primary methodologies used to inhibit choline transporter function: pharmacological blockade with triethylcholine (B1219574) iodide and genetic knockdown through RNA interference (RNAi) or CRISPR-Cas9 technology.

Mechanism of Action

Triethylcholine (TEC) is a synthetic analog of choline. It acts as a competitive inhibitor at the high-affinity choline transporter (CHT).[3] TEC is transported into the presynaptic terminal where it interferes with the synthesis of acetylcholine.[4] This is because it can be acetylated by choline acetyltransferase to form acetyltriethylcholine, a "false transmitter" that is released from nerve endings but is functionally inert at postsynaptic receptors. The effects of TEC can be reversed by an excess of choline.[3][4]

Genetic Knockdown involves reducing or eliminating the expression of the choline transporter protein itself. This is typically achieved through two main approaches:

  • Small interfering RNA (siRNA): This method provides a transient knockdown of gene expression. Short, double-stranded RNA molecules complementary to the CHT mRNA are introduced into cells. This leads to the degradation of the target mRNA, preventing its translation into functional protein.[5][6]

  • CRISPR-Cas9: This genome editing technology allows for the permanent knockout of the gene encoding the choline transporter. A guide RNA (gRNA) directs the Cas9 nuclease to a specific location in the SLC5A7 gene, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene's reading frame, permanently preventing the synthesis of a functional transporter.[7][8]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for each method, derived from experimental data in the literature.

Table 1: Efficacy and Potency

ParameterTriethylcholine IodideGenetic Knockdown (siRNA/CRISPR)Supporting Data Source(s)
Mechanism Competitive InhibitionReduction/Elimination of Protein[3][6]
Typical Efficacy Dose-dependent reduction in choline uptake and subsequent ACh synthesis.>80% reduction in target mRNA/protein expression is commonly achieved.[4][5]
Potency Metric Not explicitly defined as IC50 in provided results, but acts as a competitive antagonist to choline.N/A (Efficacy measured by % knockdown)[3]
Reversibility Reversible with choline supplementation.siRNA: Reversible as cells divide and siRNA is diluted/degraded.CRISPR: Irreversible.[3][4][8]

Table 2: Specificity and Off-Target Effects

ParameterThis compoundGenetic Knockdown (siRNA/CRISPR)Supporting Data Source(s)
Primary Target High-affinity choline transporter (CHT1/SLC5A7).[9]mRNA or gene for a specific choline transporter (e.g., SLC5A7).[6][8]
Known Off-Target Effects Weak post-synaptic ganglion-blocking action.[3] Slight curare-like (neuromuscular blocking) action.[10][11] Initial facilitation of ACh release, possibly via K+ channel blockade.[3]siRNA: Can have off-target effects by binding to unintended mRNAs.CRISPR: Potential for off-target cleavage at genomic sites with sequence similarity to the gRNA.[8][12]
In Vivo Toxicity High doses can lead to respiratory failure, particularly after exercise.[4] 100 mg/kg was fatal in rabbits after exercise.[4]siRNA: Delivery vehicles (e.g., lipids) can have associated toxicity.CRISPR: Potential for immunogenicity and long-term effects of off-target edits.[4][5]

Signaling and Experimental Workflows

The following diagrams illustrate the targeted biological pathway and the general experimental procedures for each method.

G cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft Choline_ext Extracellular Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Intracellular Choline CHT->Choline_int ChAT ChAT Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle ACh_vesicle ACh in Vesicle Vesicle->ACh_vesicle VAChT->Vesicle Release Release ACh_vesicle->Release ACh_released ACh Release->ACh_released TEC Triethylcholine TEC->CHT Competitive Inhibition Knockdown Genetic Knockdown (siRNA/CRISPR) Knockdown->CHT Reduces/Eliminates Expression

Caption: Cholinergic synapse showing CHT-mediated choline uptake for ACh synthesis and points of intervention.

G cluster_TEC This compound Workflow cluster_KD Genetic Knockdown Workflow (siRNA example) A1 Culture cells or prepare tissue slices A2 Pre-incubate with varying concentrations of TEC A1->A2 A3 Add radiolabeled [3H]choline for a defined period A2->A3 A4 Wash cells to remove extracellular [3H]choline A3->A4 A5 Lyse cells and measure intracellular radioactivity via scintillation counting A4->A5 A6 Analyze data to determine inhibition of choline uptake A5->A6 B1 Design and synthesize siRNA targeting CHT mRNA B3 Transfect cells with CHT siRNA using a transfection reagent B1->B3 B2 Culture cells to optimal confluency B2->B3 B4 Incubate for 24-72 hours B3->B4 B5 Validate knockdown via qRT-PCR (mRNA levels) or Western Blot (protein levels) B4->B5 B6 Perform functional assay (e.g., [3H]choline uptake) B5->B6

Caption: General experimental workflows for pharmacological inhibition versus genetic knockdown.

Experimental Protocols

Protocol 1: Choline Uptake Inhibition Assay with this compound

This protocol is adapted from methods used for assessing high-affinity choline uptake.[13]

  • Cell Preparation: Plate cells (e.g., SH-SY5Y, or primary neurons) in 24-well plates and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with 1 mL of Krebs-Ringer’s-HEPES (KRH) buffer (composition: 130 mM NaCl, 1.3 mM KCl, 1.2 mM MgSO₄, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Pre-incubation: Add KRH buffer containing the desired concentrations of this compound (or vehicle control) to the wells. Incubate at 37°C for 15-30 minutes.

  • Uptake Reaction: Initiate the uptake by adding KRH buffer containing [methyl-³H]choline chloride (e.g., to a final concentration of 1 µM) and the respective concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 10 minutes. The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells in each well with 0.5 mL of 1% SDS or 0.1 M NaOH. Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Normalize radioactivity counts to protein concentration in parallel wells. Compare the uptake in TEC-treated wells to control wells to determine the percent inhibition.

Protocol 2: siRNA-Mediated Knockdown of Choline Transporter

This protocol provides a general guideline for transient knockdown in cultured cells.[6][12]

  • siRNA Design: Design or purchase at least two validated siRNA sequences targeting the mRNA of the desired choline transporter (e.g., human SLC5A7). A non-targeting or scrambled siRNA should be used as a negative control.[12]

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the required amount of siRNA (e.g., 100 pmol) into a microcentrifuge tube containing serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal time will depend on the cell type and the turnover rate of the CHT protein.

  • Validation of Knockdown: Harvest the cells for analysis.

    • qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the relative abundance of CHT mRNA compared to a housekeeping gene.

    • Western Blot: Prepare protein lysates and perform a Western blot using a specific antibody against the choline transporter to assess the reduction in protein levels.

  • Functional Assay: Once knockdown is confirmed, the cells are ready for use in functional experiments, such as the choline uptake assay described in Protocol 1.

Protocol 3: CRISPR-Cas9 Mediated Knockout of Choline Transporter

This protocol outlines the key steps for generating a stable knockout cell line.[7][8]

  • Guide RNA (gRNA) Design: Use a design tool (e.g., CHOPCHOP) to identify and select at least two gRNA sequences with high predicted on-target efficiency and low off-target scores. The gRNAs should target an early exon of the SLC5A7 gene to maximize the chance of a frameshift mutation.[8]

  • Vector Preparation: Clone the synthesized gRNA oligonucleotides into a Cas9-expressing plasmid. A common choice is pX458, which co-expresses Cas9 and the gRNA and includes a GFP marker for sorting transfected cells.[8]

  • Transfection: Transfect the target cell line with the Cas9/gRNA plasmid using a suitable method (e.g., lipofection or electroporation).

  • Enrichment of Edited Cells: Approximately 48 hours post-transfection, enrich the population of successfully transfected cells. If using a plasmid with a fluorescent marker like pX458, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.

  • Single-Cell Cloning: Plate the enriched cells at a very low density (or by serial dilution in a 96-well plate) to isolate and grow colonies that originate from a single cell.[14]

  • Screening and Genotyping: Once colonies are established, expand them and screen for the desired knockout.

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Use PCR to amplify the region targeted by the gRNA, followed by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift.

    • Western Blot: Perform a Western blot to confirm the complete absence of the choline transporter protein in candidate clones.

  • Clone Expansion: Once a knockout clone is confirmed, expand it for further experiments.

Comparative Analysis and Recommendations

Choosing between pharmacological inhibition and genetic knockdown depends on the specific research question, the experimental model, and the required duration of the effect.

Caption: Logical comparison of this compound and genetic knockdown approaches.

  • Choose this compound for:

    • Acute, short-term inhibition studies.

    • Experiments requiring rapid onset and reversibility.

    • High-throughput screening where genetic manipulation is not feasible.

    • Validating findings from genetic studies with a pharmacological tool.

  • Choose Genetic Knockdown for:

    • Long-term studies on the consequences of choline transporter deficiency.

    • Experiments requiring high specificity to the CHT protein without the confounding pharmacological effects of a small molecule.

    • Distinguishing the roles of different choline transporter isoforms (e.g., CHT vs. CTLs), which is not possible with less specific inhibitors.

    • Developing stable cell lines or animal models that chronically lack choline transporter function (CRISPR is essential here).[15]

References

Comparative Efficacy and Mechanism of Triethylcholine Iodide Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the effects of triethylcholine (B1219574) iodide across various animal species, intended for researchers, scientists, and professionals in drug development. Triethylcholine, a choline (B1196258) analog, is a potent inhibitor of acetylcholine (B1216132) synthesis, leading to neuromuscular blockade. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of its species-specific actions.

Quantitative Analysis of Triethylcholine Iodide Effects

The following tables summarize the toxicological and neuromuscular blocking effects of this compound in several species, providing a basis for comparative analysis.

Table 1: Acute Toxicity of this compound in Various Species

SpeciesRoute of AdministrationLD50 (mg/kg)Key Observations
MouseIntravenousNot explicitly stated, but choline administration reduces toxicity.[1]Respiratory paralysis is the primary cause of death.[1]
RabbitIntravenous> 40 mg/kg (non-lethal dose causing significant muscle weakness)Respiratory movements are less affected than limb muscles at this dose.
ChickIntravenous> 20 mg/kg (non-lethal dose causing exercise-induced weakness)Does not cause spastic paralysis typical of depolarizing agents.
Rat-Data not available-
CatIntravenous> 25 mg/kg (non-lethal dose causing ~40% decrease in tibialis muscle tension)-
Dog-Data not available-

Table 2: Neuromuscular Blocking Effects of this compound

SpeciesPreparationEffective Dose (mg/kg, i.v.)Effect on Twitch TensionTetanic Fade
CatTibialis anticus muscle25~40% decreaseMarked fade at high stimulation frequencies.
RabbitTibialis anticus muscle40Significant depressionProminent fade is observed.
RatIsolated phrenic nerve-diaphragmIn vitro applicationGradual reduction at high stimulation ratesPresent at high stimulation frequencies.
ChickConscious animal20Not directly measured, but exercise intolerance observedNot applicable

Mechanism of Action: Interference with Acetylcholine Synthesis

Triethylcholine's primary mechanism of action is the disruption of acetylcholine (ACh) synthesis at the presynaptic nerve terminal. It achieves this by competing with choline for uptake via the high-affinity choline transporter (CHT1).[1][2] Once inside the neuron, triethylcholine can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, a "false" neurotransmitter that is not as effective as ACh at the postsynaptic receptor. This leads to a depletion of functional ACh, particularly during periods of high neuronal activity, resulting in neuromuscular weakness.

Signaling Pathway Diagram

Triethylcholine Mechanism of Action cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_terminal Presynaptic Nerve Terminal cluster_postsynaptic_membrane Postsynaptic Membrane ACh Acetylcholine AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline Choline CHT1 High-Affinity Choline Transporter (CHT1) Choline->CHT1 Uptake Triethylcholine Triethylcholine Iodide Triethylcholine->CHT1 Competitive Inhibition Choline_in Choline CHT1->Choline_in Triethylcholine_in Triethylcholine CHT1->Triethylcholine_in ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT Triethylcholine_in->ChAT ACh_syn Acetylcholine (ACh) ChAT->ACh_syn Acetyltriethylcholine Acetyltriethylcholine (False Transmitter) ChAT->Acetyltriethylcholine Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT Vesicle Synaptic Vesicle ACh_syn->Vesicle Packaging Acetyltriethylcholine->Vesicle Packaging Vesicle->ACh Release Reduced_Contraction Reduced Muscle Contraction Vesicle->Reduced_Contraction Release of False Transmitter Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activation Experimental Workflow A 1. Animal Euthanasia and Dissection of Phrenic Nerve-Diaphragm B 2. Mounting of Preparation in Organ Bath A->B C 3. Nerve Stimulation and Baseline Contraction Recording B->C D 4. Addition of Triethylcholine Iodide to Bath C->D E 5. Recording of Changes in Twitch Tension and Tetanic Fade D->E F 6. Data Analysis and Comparison E->F

References

Validating Triethylcholine Iodide as a Pharmacological Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triethylcholine (B1219574) (TEC) iodide with other pharmacological tools used to investigate the cholinergic system. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in the validation and application of this compound in your research.

Introduction to Triethylcholine

Triethylcholine is a synthetic choline (B1196258) analog that serves as a valuable tool for studying cholinergic neurotransmission.[1][2] Its primary mechanism of action involves its role as a precursor to a "false" neurotransmitter.[3] TEC competitively inhibits the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis, and is itself transported into the presynaptic terminal.[4] Once inside, it is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine (ATEC), which is then packaged into synaptic vesicles and released upon nerve stimulation.[3] However, ATEC is functionally inactive as a neurotransmitter, leading to a depletion of functional ACh and a subsequent block of cholinergic transmission.[3]

Comparative Performance Data

The efficacy of triethylcholine iodide as a choline uptake inhibitor can be compared with other commonly used pharmacological tools. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key compounds.

CompoundTargetKiIC50Organism/SystemReference(s)
Triethylcholine High-Affinity Choline Transporter (CHT)-2 - 6 µMRat Brain Synaptosomes[4]
Hemicholinium-3 (HC-3)High-Affinity Choline Transporter (CHT)1 - 5 nM0.08 µMHuman CHT in COS-7 cells, Rat Brain Synaptosomes[4][5]
ML352High-Affinity Choline Transporter (CHT)92 ± 2.8 nM-Human CHT in HEK 293 cells[6]
N,N'-dimethylethanolamineCholine Transport7 µM (apparent)-Rat Alveolar Type II Epithelial Cells[7]
n-decylcholineCholine Transport0.5 µM (apparent)-Rat Alveolar Type II Epithelial Cells[7]
N-Allyl-3-quinuclidinol (NAQ)High-Affinity Choline Uptake (HAChU)-0.9 µM-[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline CHT Choline Transporter (CHT) Choline->CHT Uptake TEC Triethylcholine TEC->CHT Competitive Uptake ACh Acetylcholine (ACh) CHT->ACh Synthesis via ChAT ATEC Acetyltriethylcholine (ATEC) (False Transmitter) CHT->ATEC Synthesis via ChAT ChAT Choline Acetyltransferase (ChAT) Vesicle Synaptic Vesicle ACh->Vesicle ATEC->Vesicle Release Release Vesicle->Release ACh_released Release->ACh_released ATEC_released Release->ATEC_released AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds ATEC_released->AChR Binds Weakly/ No Activation Response Postsynaptic Response AChR->Response No_Response No Response AChR->No_Response Start Start Prepare_Synaptosomes 1. Prepare Synaptosomes (e.g., from rat brain) Start->Prepare_Synaptosomes Preincubate 2. Pre-incubate synaptosomes with or without inhibitor (TEC) Prepare_Synaptosomes->Preincubate Add_Radiolabeled_Choline 3. Add [3H]-Choline Preincubate->Add_Radiolabeled_Choline Incubate 4. Incubate at 37°C for a defined period Add_Radiolabeled_Choline->Incubate Stop_Uptake 5. Stop uptake by rapid cooling and centrifugation Incubate->Stop_Uptake Wash 6. Wash to remove extracellular [3H]-Choline Stop_Uptake->Wash Lyse_Synaptosomes 7. Lyse synaptosomes Wash->Lyse_Synaptosomes Scintillation_Counting 8. Measure radioactivity using liquid scintillation counting Lyse_Synaptosomes->Scintillation_Counting Analyze_Data 9. Analyze data to determine IC50/Ki values Scintillation_Counting->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of Triethylcholine Iodide's Effects: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of triethylcholine (B1219574) iodide (TEC), a quaternary ammonium (B1175870) compound that significantly impacts cholinergic neurotransmission. By examining experimental data from both isolated tissue preparations and live animal studies, this document aims to offer a clear, objective resource for understanding the compound's mechanisms of action and its physiological consequences.

Executive Summary

Triethylcholine iodide acts as a potent inhibitor of acetylcholine (B1216132) (ACh) synthesis, leading to neuromuscular blockade and muscle weakness. Its primary mechanism involves competition with choline (B1196258) for uptake into presynaptic nerve terminals and subsequent acetylation into a "false" neurotransmitter, acetyltriethylcholine, which is functionally inactive. This leads to a depletion of functional ACh, particularly under conditions of high neuronal firing rates.

In vitro studies on isolated nerve-muscle preparations demonstrate a frequency-dependent inhibition of muscle contraction, with minimal effect at low stimulation frequencies. In vivo, TEC administration results in a progressive, exercise-exacerbated muscle weakness that mimics symptoms of myasthenia gravis. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with these effects.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Neuromuscular Transmission

ParameterSpecies/PreparationConcentrationEffectCitation
Muscle ContractionRat Phrenic Nerve-Diaphragm0.4 mg/mLNo reduction at low stimulation rates (1/10 sec)[1]
Muscle ContractionRat Phrenic Nerve-Diaphragm0.4 mg/mLProgressive block at high stimulation rates (1/sec)[1]
PeristalsisGuinea-Pig Isolated IleumLow ConcentrationsInitial stimulation followed by inhibition[2]
PeristalsisGuinea-Pig Isolated IleumHigh ConcentrationsGradual inhibition or abolition[2]

Table 2: In Vivo Effects of this compound

ParameterSpeciesDose (Intravenous)EffectCitation
Muscle WeaknessRabbit10-25 mg/kgSlight to moderate exercise intolerance[3]
Muscle TensionCat (Tibialis Muscle)25 mg/kg40% decrease in tension[1]
Muscle TensionCat (Tibialis Muscle)50 mg/kg (cumulative)85% decrease in tension[1]
Acute ToxicityRabbit100 mg/kgDeath after continuous exercise[3]
Autonomic EffectsGeneralNot specifiedTransient hypotension (ganglionic blockade)[1][3][4]

Signaling Pathways and Mechanisms of Action

This compound's primary impact is on the presynaptic terminal of cholinergic neurons, where it disrupts the synthesis of acetylcholine. The following diagram illustrates the key steps in this process.

Cholinergic_Synapse_TEC cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Choline_Uptake High-Affinity Choline Transporter (CHT) ChAT Choline Acetyltransferase (ChAT) Choline_Uptake->ChAT Choline Choline_Uptake->ChAT TEC ACh_Vesicle Synaptic Vesicle with ACh ChAT->ACh_Vesicle ACh Synthesis TEC_Vesicle Synaptic Vesicle with Acetyl-TEC (False Transmitter) ChAT->TEC_Vesicle Acetyl-TEC Synthesis ACh_released ACh ACh_Vesicle->ACh_released Release TEC_released Acetyl-TEC TEC_Vesicle->TEC_released Release Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA Produces AcetylCoA->ChAT Choline_in Choline Choline_in->Choline_Uptake Uptake TEC_in Triethylcholine (TEC) TEC_in->Choline_Uptake Competitive Inhibition AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_released->ACh_Receptor Binds TEC_released->ACh_Receptor No Binding/ No Activation AChE->Choline_in Choline Recycling Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Activates No_Contraction No Response

Figure 1: Mechanism of this compound Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro: Isolated Rat Phrenic Nerve-Diaphragm Preparation

This preparation is a classic model for studying neuromuscular transmission in an isolated system.

  • Tissue Dissection: A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.

  • Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at varying frequencies (e.g., 0.1 Hz for low frequency and 1 Hz for high frequency).

  • Recording: Muscle contractions are recorded using an isometric force transducer.

  • Drug Application: After a stabilization period, this compound is added to the organ bath at the desired concentration.

  • Data Analysis: The amplitude of muscle contractions before and after drug application is measured and compared to assess the inhibitory effect.

InVitro_Workflow Start Euthanize Rat Dissect Dissect Phrenic Nerve- Diaphragm Preparation Start->Dissect Mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Dissect->Mount Stimulate Stimulate Phrenic Nerve (Low & High Frequency) Mount->Stimulate Record_Baseline Record Baseline Muscle Contractions Stimulate->Record_Baseline Add_TEC Add this compound Record_Baseline->Add_TEC Record_Treatment Record Post-Treatment Muscle Contractions Add_TEC->Record_Treatment Analyze Analyze and Compare Contraction Amplitudes Record_Treatment->Analyze

Figure 2: In Vitro Experimental Workflow
In Vivo: Assessment of Muscle Weakness in Rabbits

This protocol outlines a common approach to observing the effects of this compound in a conscious animal model.

  • Animal Preparation: A healthy rabbit is restrained for intravenous injection.

  • Drug Administration: this compound is administered intravenously at the desired dose (e.g., 10-25 mg/kg).

  • Observation at Rest: The animal is observed for any spontaneous signs of muscle weakness.

  • Exercise Induction: The rabbit is prompted to move or exercise to elicit signs of muscle weakness, which is characteristic of TEC's effects.

  • Assessment of Weakness: The severity and duration of muscle weakness are qualitatively or quantitatively assessed. This can include observing gait, posture, and the ability to perform specific motor tasks.

  • Reversal Agent (Optional): Choline may be administered to observe the reversal of muscle weakness.

Concluding Remarks

The collective evidence from both in vitro and in vivo studies consistently demonstrates that this compound is a potent inhibitor of cholinergic neurotransmission via its interference with acetylcholine synthesis. The frequency-dependent nature of its neuromuscular blockade observed in vitro correlates well with the exercise-induced muscle weakness seen in vivo. This guide provides a foundational understanding of TEC's effects, supported by available data and established experimental protocols. Further research to determine specific IC50 and EC50 values would provide a more complete quantitative picture of its potency.

References

Safety Operating Guide

Proper Disposal of Triethylcholine Iodide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the drug development field, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Triethylcholine iodide, a biochemical reagent. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound is harmful if swallowed and causes skin and serious eye irritation. Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs its hazard assessment and disposal considerations.

PropertyValueReference
Acute Toxicity (Oral) LD50: 1000 mg/kg (Rat)
pH for Sink Disposal 5.5 - 10.5 (General Guideline Only)[1] Note: Sink disposal is not recommended for this compound.
Molecular Formula C8H20INO
Melting Point 205 - 210 °C[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste, in accordance with federal, state, and local regulations.[3] Do not dispose of this chemical in regular trash or down the drain.[1][3][4][5]

Waste Identification and Segregation
  • Treat as Hazardous Waste : All forms of this compound waste (solid, solutions, and contaminated materials) must be treated as hazardous chemical waste.[6]

  • Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it segregated from incompatible materials such as strong oxidizing agents.

Preparing Solid Waste and Contaminated Labware
  • Solid this compound : Carefully sweep any solid waste into a designated, airtight container to prevent dust dispersion.

  • Contaminated Lab Supplies : Any items such as gloves, absorbent paper, or weighing boats that are contaminated with this compound should be collected as solid hazardous waste.[7] These items should be double-bagged in clear plastic bags for inspection.[7]

Preparing Liquid Waste Solutions
  • Aqueous Solutions : Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Organic Solvent Solutions : If this compound is dissolved in a combustible solvent, this may be suitable for chemical incineration. Collect this waste in a separate, appropriate solvent waste container.

Container Management and Labeling
  • Container Selection : Use a chemically compatible container with a secure, screw-on cap.[7][8] Ensure the container is in good condition, free from leaks or rust.[8]

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container to prevent spills.[7]

  • Labeling : All waste containers must be accurately labeled with a "Hazardous Waste" tag.[3] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[3]

    • The quantity of waste.

    • The date of waste generation.[3]

    • The location of origin (e.g., lab and room number).[3]

    • The Principal Investigator's name and contact information.[3]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]

Rinsing Empty Containers
  • Triple Rinse Procedure : Any empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[6][8]

  • Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][8]

  • Container Disposal : After triple-rinsing and allowing it to air dry, the container can be disposed of in the regular trash.[8] Be sure to deface or remove the original chemical label before disposal.[6]

Arranging for Final Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3]

  • Documentation : Complete any required hazardous waste disposal forms provided by your EHS office.[3]

  • Professional Disposal : The final disposal method will likely involve a licensed chemical destruction facility, potentially through high-temperature incineration with appropriate emission controls.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Segregate from Incompatible Chemicals A->B C Select Appropriate Waste Container (Leak-proof, Compatible) B->C D Label Container as 'Hazardous Waste' with Full Details C->D E Place Solid Waste/Contaminated Items in Labeled Container D->E F Collect Liquid Waste in Labeled Container D->F G Store in Secondary Containment in Designated Area E->G F->G H Contact EHS for Waste Pickup G->H I Complete Disposal Paperwork H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylcholine iodide
Reactant of Route 2
Triethylcholine iodide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.